5-Isopropyl-2-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWALWNGEXPARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174511 | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-53-8 | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isopropyl-2-methylaniline | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-p-cymene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Cymidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK8SU4749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Isopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene or carvacrylamine, is an aromatic amine with significant potential in advanced material science and as a scaffold in medicinal chemistry. Its molecular structure, featuring an aniline core substituted with a methyl and an isopropyl group, imparts a unique combination of reactivity, steric hindrance, and electronic properties. This guide provides a comprehensive overview of its chemical properties, including its physical characteristics, spectral data, reactivity, and biological significance, to support its application in research and development. The compound is noted for being a clear, colorless to yellow liquid that is sensitive to air and should be stored accordingly.[1]
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, purification, and application. While experimentally determined values for some properties are not widely published, predicted data provides useful estimates.
| Property | Value | Source |
| CAS Number | 2051-53-8 | [1][2] |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.24 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-p-cymene, Carvacrylamine, 2-Methyl-5-isopropylaniline | [3] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 241.1 ± 9.0 °C (Predicted) | [4] |
| Melting Point | Not available | [2] |
| Density | 0.944 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as methanol. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, amine, isopropyl, and methyl protons. The aromatic protons typically appear as multiplets in the downfield region. The amine protons often present as a broad singlet. The methyl group attached to the ring shows a singlet, while the isopropyl group gives a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.[1]
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. Aromatic carbons resonate in the range of δ 115–150 ppm. The carbons of the isopropyl group appear in the upfield region, with the methine carbon around δ 34 ppm and the methyl carbons around δ 24 ppm. The methyl group attached to the aromatic ring also resonates in the upfield region.[1]
| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |
| Aromatic CH | 6.5 - 7.2 (m) | 115 - 130 |
| Amine NH₂ | Variable (br s) | - |
| Isopropyl CH | ~3.0 (septet) | ~34 |
| Isopropyl (CH₃)₂ | ~1.2 (d) | ~24 |
| Aromatic C-NH₂ | - | ~145 |
| Aromatic C-isopropyl | - | ~148 |
| Aromatic C-CH₃ | - | ~125-130 |
| Methyl Ar-CH₃ | ~2.2 (s) | ~16-18 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. The primary amine (-NH₂) group exhibits two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and isopropyl groups are observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (149.24). A common fragmentation pattern involves the loss of a methyl group from the isopropyl substituent, leading to a prominent peak at m/z 134. Another significant fragmentation is the loss of the entire isopropyl group, resulting in a peak at m/z 106.[1]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electron-donating amino group and the alkyl substituents on the aromatic ring.
Electrophilic Aromatic Substitution
The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1] However, the substitution pattern of this compound, with a methyl group at the 2-position and an isopropyl group at the 5-position, introduces steric hindrance that influences the regioselectivity of these reactions.
-
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) are expected to proceed readily, with substitution likely occurring at the positions activated by the amino group and not blocked by existing substituents.
-
Nitration and Sulfonation: These reactions typically require acidic conditions. The basic amino group can be protonated, forming an anilinium ion which is a deactivating, meta-directing group. This can lead to a mixture of products or require protection of the amino group.
Reactions of the Amino Group
The primary amino group can undergo a variety of reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt.[6][7] This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer and related reactions.
Experimental Protocols
Synthesis
A plausible synthetic route involves the nitration of p-cymene followed by the reduction of the resulting nitro-p-cymene.
Workflow for a potential synthesis of this compound:
Caption: Synthetic pathway for this compound.
Purification
Purification of this compound, a liquid, can be achieved through standard laboratory techniques.
-
Vacuum Distillation: This is a common method for purifying liquid anilines, which often have high boiling points and can decompose at atmospheric pressure. The process involves heating the liquid under reduced pressure, causing it to boil at a lower temperature.
-
Column Chromatography: For smaller scales or to remove impurities with different polarities, column chromatography using silica gel is effective. A non-polar eluent, such as a hexane/ethyl acetate mixture, is typically used.[1]
General Workflow for Purification:
Caption: Purification workflow for this compound.
Biological Activity and Relevance in Drug Development
Substituted anilines are a prominent class of compounds in medicinal chemistry, often serving as key building blocks for targeted therapies.
Kinase Inhibition
The substituted aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Substituted anilines have been successfully incorporated into inhibitors of various kinases, including:
-
Mer and c-Met kinases
-
Phosphoinositide-dependent kinase 1 (PDK1)
-
Src kinase
General Signaling Pathway for Kinase Inhibition:
Caption: Kinase inhibition by substituted anilines.
Studies on this compound
Specific studies on this compound have revealed some biological activities:
-
Antiproliferative Effects: This compound has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit the growth of tumor cells in human fibroblasts and colorectal carcinoma cells. The proposed mechanism involves the compound binding to DNA, thereby inhibiting RNA and protein synthesis.
-
Enzyme Inhibition: While synthesized as a potential inhibitor of Mycobacterium tuberculosis chorismate mutase, this compound was found to be inactive, providing valuable structure-activity relationship (SAR) data for the development of other inhibitors.
Safety and Toxicology
This compound is classified as a hazardous substance.
-
Hazard Statements: It is known to cause skin and serious eye irritation.[1]
-
Toxicity: While specific comprehensive toxicity data for this compound is limited, its bisaniline precursor, 4,4′-methylenebis-(this compound), has been shown to be non-mutagenic in Ames tests and exhibits low acute and aquatic toxicity.[1] However, it is important to note that many substituted anilines are known to have toxic and carcinogenic properties. For example, 2,4,5-trimethylaniline has been shown to be carcinogenic in animal studies.[8][9] Therefore, appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a versatile chemical with promising applications in both materials science and medicinal chemistry. Its unique substitution pattern provides a balance of reactivity and steric influence that can be exploited in the design of new polymers and bioactive molecules. While further research is needed to fully characterize its physical properties and biological activity, this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work.
References
- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-isopropyl-5-methyl-aniline | 2437-39-0 [m.chemicalbook.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to 5-Isopropyl-2-methylaniline (CAS: 2051-53-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Isopropyl-2-methylaniline (CAS: 2051-53-8), also known as 2-amino-p-cymene. It covers the compound's chemical and physical properties, detailed spectroscopic data, and key applications in materials science and pharmacology. This document includes detailed experimental protocols for its synthesis and its use as a monomer in the production of high-performance thermosetting polyimide oligomers. Furthermore, it explores its biological activities, including its potential as an antiproliferative agent. Visualizations of key chemical pathways and experimental workflows are provided to facilitate understanding.
Chemical Identification and Properties
This compound is an aromatic amine that serves as a valuable building block in various chemical syntheses.[1] Its structure consists of an aniline ring substituted with a methyl group at the ortho position and an isopropyl group at the meta position relative to the amino group.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 2051-53-8[2] |
| IUPAC Name | This compound[3] |
| Synonyms | 2-Amino-p-cymene, 2-Methyl-5-isopropylaniline, 5-Isopropyl-o-toluidine, Carvacrylamine[1][2] |
| Molecular Formula | C₁₀H₁₅N[1] |
| Molecular Weight | 149.24 g/mol [4] |
| InChI Key | YKWALWNGEXPARQ-UHFFFAOYSA-N[3] |
| SMILES | CC1=C(C=C(C=C1)C(C)C)N[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless to yellow liquid[1] |
| Boiling Point | 241.6 °C[4] |
| Refractive Index | 1.5350 to 1.5450 (20°C, 589 nm)[3] |
| Purity | >93.0% (GC)[5] |
| Storage | Store in a cool, dark place under an inert atmosphere; air-sensitive[1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Signals for aromatic protons (multiplets), amine (-NH₂) protons (broad singlet), a singlet for the methyl protons, and a characteristic septet and doublet for the isopropyl group protons.[1] |
| ¹³C NMR | Distinct signals for each unique carbon atom in the aromatic ring, the methyl group, and the isopropyl group.[7] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching bands appear above 3000 cm⁻¹, and aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.[1] |
| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ at m/z ≈ 149.23. Common fragmentation patterns include the loss of a methyl group (m/z 134) and the loss of the isopropyl group (m/z 106).[1] |
Synthesis and Reactivity
The primary route for the synthesis of this compound is through the reduction of its nitro derivative, 2-nitro-p-cymene. The presence of the electron-donating amino group and alkyl substituents on the aromatic ring makes it highly reactive in electrophilic aromatic substitution reactions, with incoming electrophiles primarily directed to the ortho and para positions relative to the amino group.[1]
Caption: Synthesis of this compound from p-cymene.
Experimental Protocols
Synthesis of 2-Nitro-p-cymene (Precursor)
This protocol is adapted from a standard organic synthesis procedure.[3]
Materials:
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid (CH₃COOH)
-
p-Cymene
-
Concentrated nitric acid (HNO₃)
-
Dry ice
-
Cracked ice
-
Petroleum ether or ether
-
Calcium chloride (CaCl₂)
Procedure:
-
In a suitable reaction vessel equipped with vigorous stirring, a mixture of 1 kg of concentrated sulfuric acid and 300 ml of glacial acetic acid is chilled to 0° to -5°C using dry ice.
-
500 g of p-cymene is added slowly to the chilled mixture while maintaining the temperature.
-
A nitrating mixture is prepared separately by combining 369 g of concentrated nitric acid and 1 kg of concentrated sulfuric acid, and this mixture is cooled to 0-5°C.
-
The p-cymene emulsion is further cooled to -15° to -10°C, and the nitrating mixture is added dropwise over approximately 2 hours, ensuring the temperature does not rise.
-
After the addition is complete, the reaction is stirred for an additional 10 minutes.
-
The reaction mixture is then poured into a mixture of 1 kg of cracked ice and 1 L of water with stirring.
-
The layers are allowed to separate, and the lower acid layer is removed and extracted with petroleum ether or ether.
-
The combined organic layers are washed with water and dried over calcium chloride.
-
The solvent is removed by distillation, and the residual liquid is fractionated under reduced pressure to yield 2-nitro-p-cymene.
Synthesis of this compound
This protocol describes the reduction of 2-nitro-p-cymene.[4]
Materials:
-
2-Nitro-p-cymene
-
95% Ethanol
-
Raney nickel catalyst
-
Hydrogen gas (H₂)
Procedure:
-
A high-pressure reaction vessel (bomb) is charged with 100 g of 2-nitro-p-cymene, 100 ml of 95% ethanol, and 10 g of Raney nickel catalyst.
-
The vessel is sealed, and hydrogen gas is introduced to a pressure of 700–1500 psi.
-
The reaction is maintained at 100–120°C for 30 minutes after the initial rapid uptake of hydrogen ceases.
-
After cooling, the hydrogen is carefully released, and the catalyst is removed by filtration or centrifugation.
-
The ethanol and water are removed from the filtrate by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Synthesis of High-Temperature Thermosetting Polyimide Oligomer
This protocol is based on the synthesis of a safer alternative to the PMR-15 polyimide, utilizing a derivative of this compound.[7][8] The first step is the synthesis of the bisaniline monomer, 4,4′-methylenebis-(this compound) (CDA).
4.3.1 Synthesis of 4,4′-methylenebis-(this compound) (CDA)
Caption: Synthesis of the bisaniline monomer (CDA).
Materials:
-
This compound
-
Paraformaldehyde
-
Hydrochloric acid (36%)
-
Water
-
Sodium hydroxide
Procedure:
-
A mixture of this compound (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water is heated to 353 K for 3 hours under an inert atmosphere (e.g., argon).
-
The reaction mixture is cooled to room temperature, and sodium hydroxide is added to neutralize the acid.
-
The resulting precipitate is filtered, washed, and dried to yield 4,4′-methylenebis-(this compound) (CDA).
4.3.2 Synthesis of PMR-PCy Polyimide Oligomer
Materials:
-
4,4′-methylenebis-(this compound) (CDA)
-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)
-
5-Norbornene-2,3-dicarboxylic anhydride (NA)
-
Methanol or Tetrahydrofuran (THF)
Procedure:
-
The monomers (CDA, BTDA, and NA) are dissolved in a suitable solvent like methanol or THF in a specific molar ratio to form the amic acid precursor.
-
This solution can be used to cast films or impregnate fibers.
-
The amic acid is then thermally imidized by heating to generate the polyimide oligomers.
-
Subsequent curing at high temperatures (280–315°C) under pressure leads to the formation of the cross-linked, high-performance thermoset network.[7]
Applications in Drug Development and Biological Activity
This compound and its derivatives have shown potential in drug development due to their biological activities.
Antiproliferative and Anticancer Research
Studies have indicated that this compound exhibits antiproliferative effects.[1] It has been shown to induce apoptosis (programmed cell death) and inhibit the growth of tumor cells in human fibroblasts and colorectal carcinoma cells. The proposed mechanism involves the binding of the compound to DNA, which in turn inhibits RNA and protein synthesis, ultimately leading to cell death.[1]
Caption: Proposed mechanism of antiproliferative activity.
Other Therapeutic Research
The structural scaffold of this compound is also of interest in other therapeutic areas. For instance, a derivative was synthesized and studied as a potential inhibitor for Mycobacterium tuberculosis chorismate mutase, a key enzyme for the pathogen's survival.[1] Although this specific modification was inactive, it provided valuable structure-activity relationship (SAR) data for the development of future inhibitors.[1] Additionally, a structural isomer, 4-isopropyl-3-methylaniline, has been used in the synthesis of a potent VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor, highlighting the utility of this substitution pattern in targeting protein kinases.[1]
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation.[1][5] It is also harmful if swallowed. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[5] It should be used in a well-ventilated area.[8] As it is air-sensitive, storage under an inert atmosphere is recommended.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1]
Conclusion
This compound is a versatile chemical compound with significant applications in both materials science and medicinal chemistry. Its role as a safer, sustainable building block for high-temperature polyimides addresses a critical need in the aerospace industry. Concurrently, its demonstrated antiproliferative properties open avenues for further research in the development of novel therapeutic agents. This guide provides a foundational resource for professionals working with this compound, offering detailed protocols and a summary of its key characteristics and potential applications.
References
- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]
- 2. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Characterization of Thermosetting Polyimide Oligomers for Microelectronics Packaging [vtechworks.lib.vt.edu]
- 6. 2-Isopropyl-5-methylaniline | C10H15N | CID 20563827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Isopropyl-2-methylaniline: Molecular Characteristics, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene. It details the molecule's structural and physicochemical properties, provides a methodological framework for its synthesis, and explores its biological significance, particularly in the context of antimicrobial research.
Core Molecular and Physical Properties
This compound is an aromatic amine with the molecular formula C₁₀H₁₅N.[1] It is a clear, colorless to yellow liquid that is sensitive to air.[1] This compound serves as a valuable building block in various chemical syntheses, including the development of high-performance polymers.[1]
Molecular Structure and Weight
The structure of this compound features a benzene ring substituted with a methyl group, an isopropyl group, and an amino group. The IUPAC name for this compound is 2-methyl-5-(1-methylethyl)-benzenamine.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| CAS Number | 2051-53-8 | [2][3] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 239–240 °C at 740 mmHg | [4] |
Synthesis Protocol: Hydrogenation of 2-Nitro-p-cymene
The most practical method for the preparation of 2-amino-p-cymene (this compound) is the reduction of its corresponding nitro derivative, 2-nitro-p-cymene.[4] Catalytic hydrogenation is a commonly employed and efficient method for this transformation.
Materials and Equipment
-
2-Nitro-p-cymene
-
Raney nickel catalyst
-
High-pressure hydrogenation apparatus (bomb)
-
Hydrogen gas source
-
Ethanol (95%)
-
Centrifuge or filtration apparatus (sintered-glass or Büchner funnel)
-
Distillation apparatus
Experimental Procedure
-
Preparation of the Reaction Mixture : In a high-pressure hydrogenation bomb, combine 250 g (1.4 moles) of 2-nitro-p-cymene and 10-15 g of Raney nickel catalyst.
-
Hydrogenation : Seal the bomb and introduce hydrogen gas, pressurizing the vessel to 700–1500 lb. The reaction is highly exothermic, and the temperature will rise to approximately 120°C as the pressure decreases.[4] Maintain the hydrogen pressure by introducing more gas from a tank until the initial rapid reaction subsides (approximately 15 minutes).
-
Reaction Completion : Continue the hydrogenation at 100–120°C for an additional 30 minutes after the hydrogen pressure stabilizes, indicating the completion of the reaction.
-
Isolation of the Crude Product : Allow the bomb to cool to room temperature and carefully release the excess hydrogen pressure. Separate the catalyst from the reaction mixture by centrifugation or filtration.[4]
-
Purification : Purify the resulting crude amine by distillation. The fraction boiling at 239–240°C at 740 mmHg is collected.[4] This procedure typically yields 130–135 g (87–90%) of 2-amino-p-cymene.[4]
Note on Safety : The hydrogenation of nitro compounds is a highly exothermic process and can be hazardous if not controlled properly.[4] Temperatures exceeding 150°C may lead to the formation of secondary amines, and higher temperatures can result in decomposition reactions with explosive potential.[4] It is crucial to ensure adequate cooling and to complete the hydrogenation as rapidly as is safely possible.
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the amine (NH₂) protons, the methyl protons, and the isopropyl group protons.
-
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine group (around 3300-3500 cm⁻¹) and C-H stretching from the aromatic and aliphatic components.
-
Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule.
Biological Relevance and Antimicrobial Activity
While this compound itself is primarily a synthetic intermediate, its parent compound, p-cymene, and related derivatives have garnered significant interest for their biological activities, particularly their antimicrobial properties.[5]
p-Cymene, a major constituent of essential oils from various medicinal and food plants, has demonstrated antioxidant, anti-inflammatory, and antimicrobial effects.[5] The antimicrobial action of p-cymene and its derivatives, such as carvacrol, is attributed to their ability to disrupt the cytoplasmic membrane of microorganisms.[5] This disruption leads to an expansion of the membrane, alterations in membrane potential, and changes in intracellular pH, ultimately affecting cell viability.[5]
The following diagram illustrates the proposed mechanism of antimicrobial action of p-cymene, which provides a conceptual framework for understanding the potential biological activities of its derivatives like this compound.
Caption: Proposed antimicrobial mechanism of p-cymene derivatives.
This guide provides foundational knowledge for researchers and professionals working with this compound, offering insights into its chemical properties, synthesis, and potential for biological applications. Further research into the specific activities of this and related compounds could yield novel therapeutic agents and advanced materials.
References
- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]
- 2. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Isopropyl-2-methylaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-isopropyl-2-methylaniline (CAS No. 2051-53-8), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a detailed characterization of this compound.
Introduction
This compound, also known as 2-amino-p-cymene, is an aromatic amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its structure, featuring a benzene ring substituted with an amino group, a methyl group, and an isopropyl group, gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control in research and industrial applications.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, amine, isopropyl, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. A publication reports the following partial ¹H NMR data in CDCl₃: δ 6.98 (d, J = 7.6 Hz, 1H), 6.60 (dd, J = 7.6 Hz, 1.7 Hz, 1H).[2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 6.5 - 7.2 | Multiplet | - |
| Amine NH₂ | Variable | Broad Singlet | - |
| Isopropyl CH | 2.9 - 3.0 | Septet | ~6.9 |
| Aromatic CH₃ | ~2.2 | Singlet | - |
| Isopropyl (CH₃)₂ | ~1.2 | Doublet | ~6.9 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the NMR instrument used.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons typically resonate in the range of 115–150 ppm.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | (Not available) |
| Aromatic C-CH₃ | (Not available) |
| Aromatic C-CH(CH₃)₂ | (Not available) |
| Aromatic CH | (Not available) |
| Isopropyl C H | (Not available) |
| Aromatic C H₃ | (Not available) |
| Isopropyl C H₃ | (Not available) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays key absorption bands confirming its structure.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretching (Primary Amine) | 3300 - 3500 (two bands)[1] |
| Aromatic C-H Stretching | > 3000[1] |
| Aliphatic C-H Stretching | < 3000[1] |
| C-N Stretching | (Not available) |
| Aromatic C=C Bending | (Not available) |
Note: A detailed peak list with intensities was not available in the searched literature. The NIST WebBook contains an IR spectrum for this compound which can be consulted for more detailed information.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) corresponding to its molecular weight.
| Fragment | m/z | Interpretation |
| [M]⁺ | 149 | Molecular Ion[1][5] |
| [M-15]⁺ | 134 | Loss of a methyl group (CH₃)[1][5] |
| [M-43]⁺ | 106 | Loss of an isopropyl group (C₃H₇)[1] |
| 119 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to cover the range of approximately -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set to cover the range of approximately 0 to 220 ppm. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Carefully place the sandwiched plates into the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and then ionized using electron ionization (EI). A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, leading to the ejection of an electron and the formation of a molecular ion ([M]⁺) and various fragment ions.
Mass Analysis and Detection:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
Caption: Workflow for Spectroscopic Structure Confirmation.
This guide serves as a valuable resource for the scientific community, providing foundational data for the use of this compound in further research and development.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-amino-p-cymene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-p-cymene (also known as carvacrylamine). The primary synthetic route detailed is the catalytic hydrogenation of 2-nitro-p-cymene, a robust and high-yielding method. This document outlines the detailed experimental protocol for this synthesis. Furthermore, a thorough guide to the characterization of the final product is presented, including predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on established spectroscopic principles. Standard experimental protocols for these analytical techniques are also provided. This guide is intended to be a valuable resource for researchers requiring a practical understanding of the preparation and verification of 2-amino-p-cymene.
Synthesis of 2-amino-p-cymene
The most practical and widely cited method for the synthesis of 2-amino-p-cymene is the reduction of its corresponding nitro compound, 2-nitro-p-cymene.[1] Catalytic hydrogenation using Raney nickel is a highly effective method for this transformation, affording the desired amine in high yields.[1]
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-amino-p-cymene.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Caution: The hydrogenation of nitro compounds is a highly exothermic reaction. Appropriate safety precautions, including the use of a high-pressure hydrogenation apparatus and careful temperature monitoring, are essential to prevent runaway reactions.[1]
-
Apparatus Setup: A high-pressure hydrogenation apparatus (bomb) is charged with 2-nitro-p-cymene, absolute ethanol, and Raney nickel catalyst.
-
Hydrogenation: The apparatus is sealed and pressurized with hydrogen gas to approximately 1000 psi at 25°C. The reaction vessel is then heated to 80-90°C while being shaken. The heat source is removed, and the temperature will rise to about 120°C due to the exothermic nature of the reaction. The pressure is maintained between 700-1500 psi by introducing more hydrogen as it is consumed. The rapid reaction phase typically lasts for about 15 minutes.
-
Reaction Completion: The reaction mixture is maintained at 100-120°C for an additional 30 minutes after hydrogen uptake ceases to ensure the reaction goes to completion.
-
Work-up: After cooling the apparatus, the excess hydrogen is carefully vented. The Raney nickel catalyst is removed from the reaction mixture by filtration or centrifugation.
-
Isolation and Purification: The ethanol and water are removed from the filtrate by distillation. The crude 2-amino-p-cymene is then purified by fractional distillation under reduced pressure. The product distills at 239-240°C at 740 mm Hg or 92-94°C at 2 mm Hg.[1]
Data Presentation: Synthesis
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| 2-nitro-p-cymene | 1 | 179.22 | 179 g (1 mole) |
| Absolute Ethanol | - | 46.07 | 300 mL |
| Raney Nickel | Catalyst | - | 3-5 g |
| Hydrogen Gas | Excess | 2.02 | 700-1500 psi |
| Product | Molecular Weight ( g/mol ) | Yield | |
| 2-amino-p-cymene | - | 149.23 | 130-135 g (87-90%)[1] |
Characterization of 2-amino-p-cymene
The structural confirmation and purity assessment of the synthesized 2-amino-p-cymene are performed using standard analytical techniques. The following sections provide the predicted spectroscopic data for 2-amino-p-cymene based on the analysis of its structural motifs and general spectroscopic principles.
Predicted Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0-6.5 | m | 3H | Aromatic protons (Ar-H) |
| ~ 3.6 | br s | 2H | Amino protons (-NH₂) |
| ~ 2.8 | septet | 1H | Isopropyl methine proton (-CH(CH₃)₂) |
| ~ 2.1 | s | 3H | Methyl protons (-CH₃) |
| ~ 1.2 | d | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | C-NH₂ |
| ~ 136 | C-CH(CH₃)₂ |
| ~ 128 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 122 | C-CH₃ |
| ~ 115 | Aromatic CH |
| ~ 33 | -CH(CH₃)₂ |
| ~ 24 | -CH(CH₃)₂ |
| ~ 18 | -CH₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[2][3] |
| 3100-3000 | Medium | Aromatic C-H stretch[3] |
| 2960-2850 | Strong | Aliphatic C-H stretch[3] |
| 1620-1580 | Medium | N-H bend (scissoring)[2] |
| 1500-1400 | Medium to Strong | Aromatic C=C stretch |
| 880-800 | Strong | C-H out-of-plane bend (aromatic substitution) |
| m/z | Predicted Assignment |
| 149 | [M]⁺ (Molecular ion) |
| 134 | [M-CH₃]⁺ |
| 106 | [M-C₃H₇]⁺ |
Experimental Protocols for Characterization
The following are general protocols for the analytical techniques used to characterize 2-amino-p-cymene.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-amino-p-cymene in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-amino-p-cymene, such as N-H stretches, C-H stretches (aromatic and aliphatic), and aromatic C=C stretches.
-
Sample Preparation: Prepare a dilute solution of the purified 2-amino-p-cymene in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will be separated on the GC column and subsequently ionized and analyzed by the mass spectrometer.
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. Examine the fragmentation pattern to further confirm the structure.
Workflow Diagrams
Caption: A generalized workflow for the characterization of 2-amino-p-cymene.
References
An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Isopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene or carvacrylamine. The presence of the electron-donating amino, methyl, and isopropyl groups on the aromatic ring dictates its chemical behavior, making it a versatile intermediate in organic synthesis. This document explores its basicity, and its reactivity in key reactions such as electrophilic aromatic substitution, diazotization, oxidation, and N-alkylation/acylation. Detailed experimental protocols, quantitative data where available, and illustrative diagrams are provided to serve as a valuable resource for professionals in research and drug development.
Introduction
This compound (C₁₀H₁₅N) is an aromatic amine with a molecular weight of 149.24 g/mol .[1][2][3] Its structure, featuring an amino group ortho to a methyl group and meta to an isopropyl group, results in a unique reactivity profile. The amino group is a potent activating group, significantly influencing the regioselectivity of electrophilic aromatic substitution reactions.[1] This guide delves into the fundamental aspects of the amino group's reactivity in this specific molecule, providing a foundation for its application in synthetic chemistry.
Basicity of the Amino Group
Table 1: pKa Values of Substituted Anilines
| Compound | pKa |
| Aniline | 4.63 |
| 2-Methylaniline (o-Toluidine) | 4.44 |
| 4-Isopropylaniline | 5.25 |
| This compound | ~4.8 - 5.0 (Estimated) |
Note: The estimated pKa value is based on the additive effects of the methyl and isopropyl groups, considering their positions relative to the amino group.
The ortho-methyl group likely introduces some steric hindrance to protonation, which may slightly decrease the basicity compared to what would be expected from electronic effects alone.
Reactivity in Key Chemical Transformations
The amino group in this compound is the primary site of reactivity in several important organic reactions.
Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The methyl and isopropyl groups are also activating and ortho-, para-directing. In this compound, the positions ortho and para to the strongly activating amino group are C4 and C6. The C2 position is occupied by the methyl group. The C6 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position, which is para to the amino group and ortho to the isopropyl group.
Direct nitration of anilines with strong acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the formation of the anilinium ion, which is a meta-director. To control the reaction and favor para-substitution, the amino group is typically protected by acetylation prior to nitration.
A specific procedure for the nitration of the acetylated derivative of 2-amino-p-cymene has been reported.[5]
Experimental Protocol: Nitration of 2-Acetamido-p-cymene [5]
-
Dissolve 19 parts of 2-acetamido-p-cymene in 84 parts of sulfuric acid (1.84 g/mL) and cool the solution to 0°C.
-
Add 10 parts of 70% nitric acid dropwise to the cooled solution.
-
Pour the reaction mixture into ice water.
-
Filter the solid product and wash it thoroughly with water.
-
Wash the product with sodium hydroxide solution and recrystallize from hot alcohol.
Yield: The reported product is 2-acetamido-5-nitro-p-cymene, obtained as pale yellow prisms with a melting point of 148°C.[5] The subsequent hydrolysis of this compound yields 2-amino-5-nitro-p-cymene.[5]
Table 2: Quantitative Data for Nitration of 2-Acetamido-p-cymene
| Reactant | Reagents | Product | Yield | Reference |
| 2-Acetamido-p-cymene | H₂SO₄, HNO₃ | 2-Acetamido-5-nitro-p-cymene | Not explicitly stated, but the procedure is provided in detail. | [5] |
Diazotization and Subsequent Reactions
-
Dissolve the aromatic amine in a cold (0-5°C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.
-
The completion of the reaction can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.
-
The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.
The diazonium group can be replaced by a variety of nucleophiles, often catalyzed by copper(I) salts.[8]
Table 3: Potential Sandmeyer Reactions of this compound Diazonium Salt
| Reagent | Product |
| CuCl/HCl | 4-Chloro-5-isopropyl-2-methylbenzene |
| CuBr/HBr | 4-Bromo-5-isopropyl-2-methylbenzene |
| CuCN/KCN | 4-Cyano-5-isopropyl-2-methylbenzene |
| H₂O, heat | 5-Isopropyl-2-methylphenol |
| HBF₄, heat | 4-Fluoro-5-isopropyl-2-methylbenzene |
| H₃PO₂ | p-Cymene |
Diazonium salts can act as electrophiles and react with activated aromatic compounds (e.g., phenols, anilines) in azo coupling reactions to form brightly colored azo compounds.[9] The coupling with this compound would occur at the para position to the amino group of the coupling partner.
Oxidation
The amino group of anilines is susceptible to oxidation. The products of oxidation can vary depending on the oxidizing agent and reaction conditions, ranging from colored polymeric materials to quinones.[1]
N-Alkylation and N-Acylation
The lone pair of electrons on the nitrogen atom allows for nucleophilic attack, leading to N-alkylation and N-acylation reactions.
-
Dissolve the aromatic amine in a suitable solvent (e.g., pyridine or an inert solvent with a base).
-
Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise, often at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the product by crystallization or chromatography.
Synthesis of this compound
The primary route for the synthesis of this compound is through the reduction of the corresponding nitro compound, 2-nitro-p-cymene.[10][11]
Experimental Protocol: Reduction of 2-Nitro-p-cymene [11]
-
Place a mixture of 179 g (1 mole) of 2-nitro-p-cymene, 300 mL of absolute ethanol, and 3-5 g of Raney nickel in a high-pressure hydrogenation apparatus.
-
Introduce hydrogen to a pressure of about 1000 psi at 25°C.
-
Heat the mixture to 80-90°C while shaking. The reaction is exothermic and the temperature will rise to about 120°C.
-
Maintain the hydrogen pressure at 700-1500 psi for 15 minutes.
-
Keep the mixture at 100-120°C for an additional 30 minutes.
-
After cooling, release the pressure and separate the catalyst by filtration.
-
Remove the solvent by distillation and fractionally distill the product.
Yield: 130-135 g (87-90%).[11] The boiling point is 239-240°C at 740 mmHg.[11]
Table 4: Quantitative Data for the Synthesis of this compound
| Reactant | Reagents | Product | Yield | Reference |
| 2-Nitro-p-cymene | H₂, Raney Ni | This compound | 87-90% | [11] |
Conclusion
The amino group in this compound governs its reactivity, making it a highly activated aromatic system. Its basicity is enhanced by the presence of alkyl substituents. The primary amino group allows for a wide range of transformations, including electrophilic substitution (predominantly at the C4 position), diazotization followed by various nucleophilic substitutions, oxidation, and N-functionalization. The provided experimental protocols and data, though in some cases generalized from similar anilines, offer a solid foundation for the practical application of this versatile chemical intermediate in research and development. Further experimental investigation is warranted to determine precise quantitative data for the reactivity of this specific molecule.
References
- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]
- 2. 2-Isopropyl-5-methylaniline | C10H15N | CID 20563827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 5-Isopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental considerations, and expected outcomes for the electrophilic aromatic substitution (EAS) reactions on 5-isopropyl-2-methylaniline, also known as 2-amino-p-cymene or carvacrylamine. This document details the theoretical basis for regioselectivity, provides model experimental protocols for key EAS reactions, and presents expected product distributions based on established principles of organic chemistry.
Introduction to the Reactivity of this compound
This compound is a disubstituted aniline derivative with a unique substitution pattern that dictates its reactivity in electrophilic aromatic substitution. The aromatic ring is highly activated due to the presence of three electron-donating groups: a strong activating amino group (-NH₂) and two weakly activating alkyl groups (methyl and isopropyl).
The directing effects of these substituents are crucial in determining the position of electrophilic attack. The amino group is a powerful ortho, para-director, strongly activating the positions C4 and C6. The methyl group at C2 is also an ortho, para-director, activating C1 (already substituted), C3, and C5. The isopropyl group at C5 is an ortho, para-director as well, activating C4, C6, and C1 (already substituted).
The interplay of these directing effects, coupled with steric hindrance from the bulky isopropyl group and the adjacent methyl group, governs the regiochemical outcome of EAS reactions.
The Critical Role of Amino Group Protection
The high reactivity of the amino group presents challenges in direct electrophilic aromatic substitution. The amino group can be protonated in acidic media, forming an anilinium ion which is a meta-directing and deactivating group. Furthermore, the amino group is susceptible to oxidation, especially under nitrating conditions. To ensure predictable outcomes and prevent undesirable side reactions, the amino group is typically protected, most commonly via acetylation to form N-(5-isopropyl-2-methylphenyl)acetamide. This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled substitutions. The acetyl group can be readily removed by hydrolysis after the desired aromatic substitution has been achieved.
Experimental Protocol: N-Acetylation of this compound
This protocol describes the protection of the amino group of this compound by acetylation with acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in water (25 mL) and concentrated hydrochloric acid (1 mL).
-
Prepare a solution of sodium acetate (1.1 g, 13.5 mmol) in water (10 mL).
-
To the aniline hydrochloride solution, add acetic anhydride (1.2 mL, 12 mmol) with vigorous stirring.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture for 15-20 minutes. The N-acetylated product will precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude N-(5-isopropyl-2-methylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.
Key Electrophilic Aromatic Substitution Reactions
The following sections detail the expected outcomes and model experimental protocols for major electrophilic aromatic substitution reactions on N-acetyl-5-isopropyl-2-methylaniline.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The directing effects of the acetamido, methyl, and isopropyl groups, along with steric considerations, will determine the position of nitration. The primary directing group is the acetamido group, favoring substitution at the para position (C4) due to the significant steric hindrance at the ortho position (C6) from the adjacent isopropyl group.
Expected Major Product: 4-Nitro-N-(5-isopropyl-2-methylphenyl)acetamide
Logical Relationship for Regioselectivity in Nitration
Caption: Regioselectivity in the nitration of N-acetyl-5-isopropyl-2-methylaniline.
Experimental Protocol: Nitration of N-(5-isopropyl-2-methylphenyl)acetamide
Materials:
-
N-(5-isopropyl-2-methylphenyl)acetamide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Glacial acetic acid
-
Ice
Procedure:
-
In a flask, dissolve N-(5-isopropyl-2-methylphenyl)acetamide (10 mmol) in glacial acetic acid (20 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~10 mmol) to cold concentrated sulfuric acid (5 mL). Keep this mixture cold.
-
Add the nitrating mixture dropwise to the solution of the acetanilide over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional hour.
-
Pour the reaction mixture onto crushed ice (100 g). The nitrated product will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude 4-nitro-N-(5-isopropyl-2-methylphenyl)acetamide can be purified by recrystallization from ethanol.
Halogenation (Bromination)
Bromination of the protected aniline is expected to proceed similarly to nitration, with the electrophilic bromine attacking the most activated and sterically accessible position. The major product is anticipated to be the 4-bromo derivative.
Expected Major Product: 4-Bromo-N-(5-isopropyl-2-methylphenyl)acetamide
Experimental Protocol: Bromination of N-(5-isopropyl-2-methylphenyl)acetamide
Materials:
-
N-(5-isopropyl-2-methylphenyl)acetamide
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution (10%)
-
Ice
Procedure:
-
Dissolve N-(5-isopropyl-2-methylphenyl)acetamide (10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (0.51 mL, 10 mmol) in glacial acetic acid (10 mL).
-
Add the bromine solution dropwise to the stirred acetanilide solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction to stir at room temperature for 1 hour.
-
Pour the reaction mixture into ice water (150 mL). If the color of bromine persists, add a few drops of 10% sodium bisulfite solution until the color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude 4-bromo-N-(5-isopropyl-2-methylphenyl)acetamide can be purified by recrystallization from ethanol.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is often reversible and thermodynamically controlled at higher temperatures. The position of sulfonation is also expected to be at the C4 position.
Expected Major Product: 4-(Acetylamino)-2-isopropyl-5-methylbenzenesulfonic acid
Experimental Protocol: Sulfonation of N-(5-isopropyl-2-methylphenyl)acetamide
Materials:
-
N-(5-isopropyl-2-methylphenyl)acetamide
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Concentrated sulfuric acid
-
Ice
-
Sodium chloride
Procedure:
-
In a flask, carefully add N-(5-isopropyl-2-methylphenyl)acetamide (10 mmol) to concentrated sulfuric acid (10 mL) and cool in an ice bath.
-
Slowly add fuming sulfuric acid (5 mL) to the mixture, keeping the temperature below 20 °C.
-
Once the addition is complete, heat the reaction mixture to 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (100 g).
-
The sulfonic acid product may precipitate. If not, "salt out" the product by adding sodium chloride until precipitation is complete.
-
Collect the solid product by vacuum filtration and wash with a saturated sodium chloride solution.
-
The crude product can be purified by recrystallization from water.
Friedel-Crafts Acylation
Friedel-Crafts acylation is generally not successful on anilines or anilides with strong Lewis acids like AlCl₃ because the lone pair on the nitrogen or oxygen atom coordinates with the catalyst, deactivating the ring. However, under specific conditions with less reactive Lewis acids or by using alternative methods, acylation might be achievable. The expected position of acylation would be C4.
Expected Major Product: 4-Acetyl-N-(5-isopropyl-2-methylphenyl)acetamide
Due to the challenges associated with Friedel-Crafts acylation on anilides, a reliable, general protocol is difficult to provide. The reaction would likely require specialized catalysts and conditions to achieve a reasonable yield.
Deprotection of the Acetamido Group
To obtain the substituted this compound derivatives, the acetyl group must be removed. This is typically achieved by acid or base-catalyzed hydrolysis.
Experimental Workflow for Synthesis of Substituted this compound
Caption: General workflow for the synthesis of substituted 5-isopropyl-2-methylanilines.
Experimental Protocol: Hydrolysis of N-acetylated Derivatives
Materials:
-
Substituted N-(5-isopropyl-2-methylphenyl)acetamide
-
Concentrated hydrochloric acid or Sodium hydroxide
-
Ethanol
-
Water
Procedure (Acid Hydrolysis):
-
In a round-bottom flask, place the N-acetylated derivative (5 mmol), ethanol (20 mL), and concentrated hydrochloric acid (10 mL).
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purify the product by distillation, recrystallization, or chromatography.
Quantitative Data Summary
The following tables summarize the expected yields and regioselectivity for the electrophilic aromatic substitution reactions on N-acetyl-5-isopropyl-2-methylaniline. The data is based on general principles and outcomes for similarly substituted anilides, as specific data for this exact substrate is not widely available in the literature.
| Reaction | Electrophile | Major Product | Expected Yield | Expected Isomer Distribution |
| Nitration | NO₂⁺ | 4-Nitro-N-(5-isopropyl-2-methylphenyl)acetamide | Good to Excellent | >90% 4-nitro isomer |
| Bromination | Br⁺ | 4-Bromo-N-(5-isopropyl-2-methylphenyl)acetamide | Good to Excellent | >95% 4-bromo isomer |
| Sulfonation | SO₃ | 4-(Acetylamino)-2-isopropyl-5-methylbenzenesulfonic acid | Moderate to Good | Predominantly 4-sulfonic acid |
| Acylation | RCO⁺ | 4-Acyl-N-(5-isopropyl-2-methylphenyl)acetamide | Low to Moderate | Predominantly 4-acyl isomer |
Conclusion
The electrophilic aromatic substitution of this compound is a predictable process when the high reactivity of the amino group is moderated by N-acetylation. The regiochemical outcome of these reactions is primarily governed by the powerful ortho, para-directing effect of the acetamido group, with substitution occurring predominantly at the sterically accessible C4 position. The provided protocols offer a foundational approach for the synthesis of various substituted derivatives of this compound, which can serve as valuable intermediates in the development of new pharmaceuticals and functional materials. Further optimization of reaction conditions may be necessary to maximize yields for specific applications.
An In-Depth Technical Guide to the Safety and Handling of 5-Isopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental protocols for 5-Isopropyl-2-methylaniline (CAS No. 2051-53-8). This document is intended to serve as an essential resource for laboratory personnel and researchers engaged in work with this compound.
Chemical and Physical Properties
This compound, also known as 2-amino-p-cymene or carvacrylamine, is an aromatic amine.[1] It is a clear, colorless to yellow liquid that is sensitive to air.[1] The physical and chemical properties of this compound are summarized in the table below. It is important to note that some physical properties, such as boiling and melting points, are not consistently reported across all sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| CAS Number | 2051-53-8 | [1][2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Refractive Index | Not available | [2] |
| Vapor Pressure | 0.335 mmHg at 25°C | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 45.2 kJ/mol | [1] |
Safety Data Sheet (SDS) Summary
The following sections summarize the critical safety information derived from various safety data sheets.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Measures and Handling
Safe handling of this compound is crucial to minimize exposure and associated risks. The following precautions should be strictly adhered to:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
Storage and Disposal
-
Storage: Store in a cool, dark, and well-ventilated place.[1] The compound is air-sensitive and should be stored under an inert gas.[1] Keep the container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
Toxicological Information
Detailed toxicological studies specifically on this compound are limited in the publicly available literature. However, information on the broader class of aromatic amines provides valuable insights into its potential toxicity.
Aromatic amines are a class of compounds known for their potential to cause a range of adverse health effects. A key concern with aromatic amines is their potential for genotoxicity and carcinogenicity, which is often linked to their metabolic activation.[4]
A derivative of this compound, 4,4′-methylenebis(this compound), has been shown to be non-mutagenic in Ames tests, suggesting a potentially safer profile compared to other widely used aromatic amines like methylene dianiline (MDA).[1]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[5] The following is a general protocol that can be adapted for testing this compound.
Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound (test substance)
-
Solvent (e.g., DMSO)
-
Positive and negative controls
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight to obtain a log-phase culture.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent.
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, the test solution, and either the S9 mix or a buffer.
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[5]
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard technique for determining the purity of chemical compounds. The following provides a general workflow for developing an HPLC method for this compound.
Objective: To develop a robust HPLC method for the separation and quantification of this compound and any potential impurities.
Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
This compound standard
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN/water mixture). Prepare a series of dilutions for calibration. Dissolve the sample to be analyzed in the same solvent.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for aromatic amines. .
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standards and determine the concentration and purity of the sample.
Visualizations
Proposed Metabolic Activation Pathway
Aromatic amines are often not directly mutagenic but can be converted to reactive metabolites by metabolic enzymes, primarily cytochrome P450s in the liver.[6] This metabolic activation is a critical step in their mechanism of toxicity. The diagram below illustrates a generalized pathway for the metabolic activation of an aromatic amine, which is likely applicable to this compound.
Caption: Proposed metabolic activation of this compound.
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines a typical workflow for determining the purity of a this compound sample using HPLC.
Caption: Experimental workflow for HPLC purity analysis.
Synthesis
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a common route for the synthesis of substituted anilines involves the nitration of the corresponding aromatic hydrocarbon followed by reduction of the nitro group. For this compound, this would involve the nitration of p-cymene to form a nitro-p-cymene intermediate, which is then reduced to the final product. The separation of isomers would be a critical step in such a synthesis.
A reported synthesis for the related compound 2-isopropyl-5-methyl-aniline involves the hydrogenation of a precursor using palladium on activated charcoal in methanol.[7]
Conclusion
This compound is a valuable building block in materials science, offering a potentially safer alternative to some traditional aromatic amines.[1] However, as with all chemicals, a thorough understanding of its hazards and proper handling procedures are essential for ensuring laboratory safety. This guide provides a consolidated resource of currently available safety and handling information. Researchers should always consult the most recent and specific Safety Data Sheet provided by their supplier and adhere to all institutional safety protocols. Further toxicological studies on this specific compound are warranted to provide a more complete safety profile.
References
- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-isopropyl-5-methyl-aniline synthesis - chemicalbook [chemicalbook.com]
Solubility Profile of 5-Isopropyl-2-methylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-isopropyl-2-methylaniline (also known as 2-amino-p-cymene or carvacrylamine), a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the physicochemical properties of the molecule and general principles of solubility. Furthermore, a detailed experimental protocol for determining the solubility of this liquid amine in organic solvents is provided, intended to guide researchers in generating precise and reliable data. This guide is designed to be a valuable resource for scientists and professionals involved in process development, formulation, and chemical research where this compound is utilized.
Introduction
This compound (CAS No. 2051-53-8) is an aromatic amine with the molecular formula C₁₀H₁₅N.[1] Its structure, featuring a substituted benzene ring, renders it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical reactions, purification processes (such as crystallization and chromatography), and the formulation of finished products.
The principle of "like dissolves like" serves as a fundamental predictor of solubility. The molecular structure of this compound, which includes a nonpolar isopropyl group and a benzene ring, alongside a polar amine group capable of hydrogen bonding, suggests a complex solubility profile. Generally, amines are soluble in many organic solvents, particularly those of similar polarity.[2] This guide will first present a qualitative prediction of solubility in common organic solvents and then provide a robust experimental methodology for the quantitative determination of its solubility.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Heptane, Toluene, Benzene | High to Miscible | The large nonpolar regions of this compound will interact favorably with the nonpolar solvent molecules through van der Waals forces. Aromatic solvents like toluene and benzene are expected to be particularly effective due to π-π stacking interactions.[3] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Miscible | These solvents have a significant polar character that can interact with the polar amine group, while their organic nature allows for favorable interactions with the nonpolar parts of the molecule. Primary amines are known to react with ketones like acetone.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The amine group of this compound can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors, leading to strong interactions with protic solvents.[2] |
| Highly Polar | Water | Sparingly Soluble | While the amine group can form hydrogen bonds with water, the large hydrophobic (nonpolar) portion of the molecule is expected to significantly limit its solubility in water.[2] |
Experimental Protocol for Solubility Determination
The following protocol details a standard gravimetric method for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent at a specified temperature.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature bath (e.g., water bath or incubator)
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent compatible)
-
Syringes
-
Drying oven
-
Vortex mixer or magnetic stirrer with stir bars
Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different organic solvent. The presence of a distinct second phase of the solute should be visible to ensure saturation. b. Securely cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). c. Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the solubility value remains constant.
-
Sample Withdrawal and Filtration: a. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved micro-droplets.
-
Solvent Evaporation and Mass Determination: a. Record the exact mass of the collection vial containing the filtered saturated solution. b. Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound (a temperature below its boiling point of approximately 241 °C is recommended). A vacuum oven can be used to facilitate evaporation at a lower temperature. c. Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it. d. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation of Solubility: a. The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial. b. The mass of the solvent is the mass of the vial with the solution minus the final mass of the vial with the solute. c. Calculate the solubility in grams of solute per 100 grams of solvent using the following formula:
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
Data Presentation
All quantitative solubility data should be presented in a clear and organized table, allowing for easy comparison between different solvents at a given temperature.
Table 2: Example of Quantitative Solubility Data Table for this compound at 25 °C
| Solvent | Solubility ( g/100 g solvent) |
| Methanol | Experimental Value |
| Ethanol | Experimental Value |
| Acetone | Experimental Value |
| Toluene | Experimental Value |
| Hexane | Experimental Value |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure provides a solid basis for predicting a generally high solubility in a wide range of common organic solvents, with limited solubility in water. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a reliable and accurate approach for experimental determination. The successful application of this protocol will enable researchers and drug development professionals to generate the critical data needed for process optimization, formulation development, and fundamental chemical research involving this important aromatic amine.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Isopropyl-2-methylaniline from p-Cymene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene, is a valuable aromatic amine intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and high-performance polymers.[1] Its structure, derived from the naturally abundant monoterpene p-cymene, makes it an attractive building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound from p-cymene, a common and cost-effective starting material. The synthesis is a two-step process involving the nitration of p-cymene to form 2-nitro-p-cymene, followed by the reduction of the nitro group to the corresponding aniline.
Overall Synthesis Workflow
The synthesis of this compound from p-cymene proceeds through a two-step reaction sequence:
-
Nitration of p-Cymene: p-Cymene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 2-nitro-p-cymene.
-
Reduction of 2-Nitro-p-cymene: The intermediate 2-nitro-p-cymene is then reduced to the target compound, this compound. This can be achieved through various methods, most commonly catalytic hydrogenation or reduction with metals in acidic media.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Reagents and Conditions | Typical Yield | Purity | Reference |
| 1 | Nitration | p-Cymene, HNO₃, H₂SO₄, Acetic Acid, -15 to -10 °C | 78-82% | Contains ~8% p-nitrotoluene | [2] |
| 2a | Reduction (Catalytic Hydrogenation) | 2-Nitro-p-cymene, H₂, Raney Nickel, Ethanol, 80-120°C, 700-1500 psi | 87-90% | High purity after distillation | [3] |
| 2b | Reduction (Fe/HCl) | 2-Nitro-p-cymene, Fe powder, HCl, Ethanol/Water | Good to high (Specific yield not reported for this substrate) | Generally high after workup | [4] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1][5] |
| Molecular Weight | 149.23 g/mol | [1][5] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 239-240 °C @ 740 mmHg; 110 °C @ 10 mmHg | [3] |
| ¹H NMR (CDCl₃, ppm) | δ 6.5-7.2 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.8-3.0 (septet, 1H, CH(CH₃)₂), 2.1 (s, 3H, Ar-CH₃), 1.2 (d, 6H, CH(CH₃)₂) | [1] |
| ¹³C NMR (CDCl₃, ppm) | Assignments may vary based on specific literature or database. Typical shifts: Aromatic C-N (~144), Aromatic C-H (~115-127), Aromatic C-alkyl (~129, ~136), Isopropyl CH (~34), Methyl C (~17), Isopropyl CH₃ (~24) | General knowledge |
| IR (neat, cm⁻¹) | ~3300-3500 (N-H stretch), >3000 (aromatic C-H stretch), <3000 (aliphatic C-H stretch) | [1] |
| Mass Spectrum (EI, m/z) | 149 [M]⁺, 134 [M-CH₃]⁺, 106 [M-C₃H₇]⁺ | [1] |
Experimental Protocols
Step 1: Nitration of p-Cymene to 2-Nitro-p-cymene
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
p-Cymene (500 g, 3.72 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 2 kg, ~1088 mL)
-
Concentrated Nitric Acid (HNO₃, 369 g, ~262 mL)
-
Glacial Acetic Acid (300 mL)
-
Dry Ice
-
Cracked Ice
-
Water
-
Petroleum Ether or Diethyl Ether
-
Calcium Chloride (anhydrous)
Equipment:
-
5-qt enamel pail or bain-marie jar
-
Two powerful mechanical stirrers
-
Low-temperature thermometer
-
Dropping funnel
-
Large separatory funnel
Procedure:
-
In the 5-qt pail, combine 1 kg of concentrated sulfuric acid and 300 mL of glacial acetic acid. Cool the mixture to 0 to -5 °C using a dry ice bath.
-
While vigorously stirring, slowly add 500 g of p-cymene via a dropping funnel, maintaining the temperature between 0 and -5 °C by adding small pieces of dry ice to the bath.
-
Separately, prepare the nitrating mixture by carefully adding 369 g of concentrated nitric acid to 1 kg of concentrated sulfuric acid. Cool this mixture to 0-5 °C.
-
Cool the p-cymene emulsion to -15 to -10 °C.
-
Add the nitrating mixture dropwise to the p-cymene emulsion over a period of approximately 2 hours, ensuring the temperature does not rise above -10 °C.
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Pour the reaction mixture into a vigorously stirred mixture of 1 kg of cracked ice and 1 L of water.
-
Allow the layers to separate (this may take up to 2 hours).
-
Separate the lower acid layer and extract it twice with 50 mL portions of petroleum ether or diethyl ether.
-
Combine the organic extracts with the crude nitrocymene layer.
-
Wash the combined organic layer three times with 300 mL portions of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter off the drying agent and remove the solvent by distillation.
-
The residual liquid is then fractionally distilled under reduced pressure. Collect the fraction boiling at 125-139 °C at 15-17 mmHg. The expected yield of 2-nitro-p-cymene is 520-550 g (78-82%).[2]
Step 2: Reduction of 2-Nitro-p-cymene to this compound
Two common methods for the reduction are presented below.
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
2-Nitro-p-cymene (179 g, 1.0 mol)
-
Absolute Ethanol (300 mL)
-
Raney Nickel (3-5 g)
-
Hydrogen gas
Equipment:
-
High-pressure hydrogenation apparatus (bomb)
-
Mechanical shaker for the bomb
-
Heater for the bomb
-
Centrifuge or filtration setup (sintered-glass or Büchner funnel)
-
Distillation apparatus
Procedure:
-
Place 179 g of 2-nitro-p-cymene, 300 mL of absolute ethanol, and 3-5 g of Raney nickel into the steel reaction vessel of a high-pressure hydrogenation apparatus.
-
Seal the bomb and admit hydrogen gas until the pressure reaches approximately 1000 psi at 25 °C.
-
While shaking the bomb, rapidly heat the mixture to 80-90 °C. The reaction is exothermic, and the temperature will likely rise to around 120 °C.
-
Maintain the hydrogen pressure between 700-1500 psi by introducing more hydrogen as it is consumed. The initial rapid reaction should take about 15 minutes.
-
After the initial rapid uptake of hydrogen ceases, continue to heat the mixture at 100-120 °C for an additional 30 minutes.
-
Cool the bomb to room temperature and slowly release the excess hydrogen pressure.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Remove the ethanol and water from the filtrate by distillation.
-
Fractionally distill the residue under reduced pressure. The product, this compound, distills at 110 °C at 10 mmHg. The expected yield is 130-135 g (87-90%).[3]
Materials:
-
2-Nitro-p-cymene (e.g., 0.1 mol, 17.9 g)
-
Iron powder (e.g., 0.5 mol, 28 g)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel with Celite)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2-nitro-p-cymene and a solvent such as a mixture of ethanol and water.
-
Add iron powder to the stirred mixture.
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid to the refluxing mixture. The reaction is exothermic.
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and water.
-
Make the aqueous layer basic by adding a sodium hydroxide solution to precipitate any remaining iron salts and to deprotonate the anilinium hydrochloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
References
Application Notes and Protocols for the Purification of 5-Isopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene, is an aromatic amine with the molecular formula C₁₀H₁₅N.[1] It serves as a valuable building block in the synthesis of high-temperature thermosetting polyimide oligomers and other advanced polymers.[1] Given its application in high-performance materials, the purity of this compound is critical. This document provides detailed protocols for common purification techniques, including vacuum distillation, column chromatography, and recrystallization of its hydrochloride salt, along with methods for purity assessment.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol [1] |
| Appearance | Clear, colorless to yellow liquid[1] |
| Boiling Point | 242 °C (760 mm Hg), 110 °C (10 mm Hg), 92-94 °C (2 mm Hg) |
| Sensitivity | Air-sensitive; should be stored under an inert atmosphere[1] |
Purification Techniques Overview
The selection of an appropriate purification method depends on the nature of the impurities, the required final purity, and the scale of the operation.
| Technique | Principle | Best Suited For | Expected Purity |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Large-scale purification of the liquid aniline, preventing thermal degradation.[1] | >98.5% |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Laboratory-scale purification to achieve very high purity by separating compounds of varying polarity.[1] | >99% |
| Recrystallization (of Hydrochloride Salt) | Separation based on differences in solubility of a solid in a solvent at different temperatures. | Purification of the aniline by converting it to a crystalline salt, which can be effective for removing certain impurities.[1] | >98% |
Experimental Protocols
Vacuum Distillation
This method is highly effective for purifying this compound on a larger scale, as it lowers the boiling point and prevents thermal decomposition.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr or a short-path distillation head for best results. It is crucial to use a vacuum trap cooled with dry ice or liquid nitrogen to protect the vacuum pump.
-
Sample Preparation: Place the crude this compound into a round-bottom flask, not exceeding half of the flask's volume. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin stirring the crude material.
-
Gradually reduce the pressure using a vacuum pump to the desired level (e.g., 2-10 mm Hg).
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. Based on literature data, the expected boiling points are 92-94 °C at 2 mm Hg or 110 °C at 10 mm Hg.
-
Discard any initial lower-boiling fractions and stop the distillation before high-boiling residues begin to distill. To prevent coloration of the product, avoid contact of the hot amine vapor with air.
-
-
Product Collection: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum. The purified this compound is collected from the receiving flask.
Diagram of Vacuum Distillation Workflow:
Column Chromatography
Column chromatography is ideal for small-scale purifications where high purity is the primary goal.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A starting mobile phase of hexane/ethyl acetate (9:1 v/v) is recommended. The polarity can be gradually increased if necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram of Column Chromatography Workflow:
Recrystallization via Hydrochloride Salt Formation
Since this compound is a liquid, it can be converted to its solid hydrochloride salt for purification by recrystallization.
Protocol:
Part A: Hydrochloride Salt Formation
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
Part B: Recrystallization
-
Choose a suitable solvent system for recrystallization (e.g., ethanol/water, methanol, or isopropanol).
-
Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Part C: Regeneration of the Free Aniline
-
Dissolve the purified hydrochloride salt in water.
-
Add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) dropwise until the solution is basic.
-
The free this compound will separate as an oil.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the purified free aniline.
Diagram of Recrystallization Workflow:
References
Application Notes: 5-Isopropyl-2-methylaniline in High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene or carvacrylamine, is an aromatic amine with the molecular formula C₁₀H₁₅N.[1] This compound is emerging as a critical building block in the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and medical devices.[2][3][4]
The use of this compound and its derivatives offers a significant advantage as a safer alternative to traditionally used diamines like methylene dianiline (MDA), which is known for its mutagenic and hepatotoxic properties.[1][5] Polyimides derived from this compound exhibit impressive properties, including high glass transition temperatures (Tg), excellent thermo-oxidative stability, and low water absorption, positioning them as viable materials for advanced applications.[1]
Key Properties of Polyimides Derived from this compound Derivatives
The incorporation of this compound into the polyimide backbone imparts unique properties. The bulky isopropyl and methyl groups on the aniline ring hinder chain packing, which can improve solubility and processability without significantly compromising thermal stability.
| Property | Value | Notes |
| Glass Transition Temperature (Tg) | 323°C | For a thermosetting polyimide oligomer derived from 4,4′-methylenebis-(this compound).[1] |
| Water Uptake | 3% after 24 hours in boiling water | Exceptionally low water absorption, beneficial for applications in humid environments.[1] |
| Thermo-oxidative Stability | Good | Polymers derived from this compound show good resistance to degradation at high temperatures in the presence of oxygen.[1] |
| Toxicity Profile | Non-mutagenic | The bisaniline precursor, 4,4′-methylenebis-(this compound), has been shown to be non-mutagenic in Ames tests, indicating a safer profile.[1] |
Diagrams
Caption: Chemical synthesis of polyimides from this compound.
Caption: Structure-property relationship of this compound in polyimides.
Caption: Experimental workflow for polyimide synthesis and characterization.
Protocols
Protocol 1: Two-Step Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes a general two-step method for synthesizing a polyimide, which involves the formation of a poly(amic acid) precursor followed by cyclization.
Materials:
-
This compound (purified)
-
Pyromellitic dianhydride (PMDA) (purified)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Argon or Nitrogen gas
-
Methanol
-
Acetic anhydride
-
Pyridine
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Argon/Nitrogen inlet
-
Drying tube
-
Heating mantle with temperature controller
-
Glass plate for film casting
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry inert gas.
-
In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a stoichiometric amount of this compound in anhydrous NMP.
-
Slowly add an equimolar amount of PMDA powder to the diamine solution in small portions under a constant stream of inert gas. The reaction is exothermic, so maintain the temperature at or below room temperature using a water bath if necessary.
-
Once the addition is complete, continue stirring the solution at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
Step 2: Imidization
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat it according to the following schedule:
-
80°C for 2 hours to remove the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.
-
Protocol 2: Characterization of Polyimides
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the conversion of poly(amic acid) to polyimide.
-
Procedure:
-
Record the FTIR spectra of the poly(amic acid) and the final polyimide film.
-
Look for the disappearance of the amic acid peaks (amide C=O stretching around 1660 cm⁻¹ and O-H stretching around 3300-2500 cm⁻¹) and the appearance of characteristic imide peaks (asymmetric C=O stretching around 1780 cm⁻¹, symmetric C=O stretching around 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹).
-
2. Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability of the polyimide.
-
Procedure:
-
Heat a small sample of the polyimide (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Determine the 5% and 10% weight loss temperatures (T₅ and T₁₀) as indicators of thermal stability.
-
3. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polyimide.
-
Procedure:
-
Heat a small sample of the polyimide (5-10 mg) to a temperature above its expected Tg, then cool it rapidly.
-
Reheat the sample at a controlled rate (e.g., 10°C/min).
-
The Tg is identified as the midpoint of the transition in the heat flow curve.
-
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polyimides. Its unique chemical structure leads to polymers with a desirable combination of high thermal stability, low water absorption, and improved processability, all while offering a safer alternative to conventional diamines. The protocols outlined above provide a foundation for the synthesis and characterization of these advanced materials, enabling further research and development in various high-technology fields.
References
- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]
- 2. Polyimide as a biomedical material: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02182H [pubs.rsc.org]
Application Notes and Protocols: 5-Isopropyl-2-methylaniline as a Versatile Precursor for the Synthesis of β-Adrenergic Receptor Antagonist Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Isopropyl-2-methylaniline is a valuable and versatile aromatic amine that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring both an isopropyl and a methyl group on the aniline ring, allows for the creation of molecules with specific steric and electronic properties conducive to biological activity. This document provides detailed application notes and experimental protocols for the multi-step synthesis of a potential β-adrenergic receptor antagonist (beta-blocker) intermediate, starting from this compound. The synthetic pathway highlights fundamental organic transformations relevant to pharmaceutical process development.
Core Synthetic Pathway: The overall synthetic strategy involves a four-step sequence starting with the reductive amination of this compound with 4-(allyloxy)benzaldehyde. This is followed by N-acylation, epoxidation of the allyl group, and subsequent ring-opening of the epoxide with isopropylamine to yield the target intermediate.
Data Presentation
The following table summarizes the quantitative data for each step of the proposed synthesis of the target β-adrenergic receptor antagonist intermediate. The yields provided are representative of typical ranges for these types of reactions.
| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Reductive Amination | This compound, 4-(Allyloxy)benzaldehyde | N-(4-(Allyloxy)benzyl)-5-isopropyl-2-methylaniline | 295.42 | 85-95 | >95 |
| 2 | N-Acylation | N-(4-(Allyloxy)benzyl)-5-isopropyl-2-methylaniline, Chloroacetyl chloride | 2-Chloro-N-(4-(allyloxy)benzyl)-N-(5-isopropyl-2-methylphenyl)acetamide | 371.91 | 90-98 | >97 |
| 3 | Epoxidation | 2-Chloro-N-(4-(allyloxy)benzyl)-N-(5-isopropyl-2-methylphenyl)acetamide, m-CPBA | 2-Chloro-N-(5-isopropyl-2-methylphenyl)-N-((4-(oxiran-2-ylmethoxy)phenyl)methyl)acetamide | 387.91 | 80-90 | >96 |
| 4 | Epoxide Ring-Opening | 2-Chloro-N-(5-isopropyl-2-methylphenyl)-N-((4-(oxiran-2-ylmethoxy)phenyl)methyl)acetamide, Isopropylamine | 2-Chloro-N-((4-((2-hydroxy-3-(isopropylamino)propoxy)methyl)phenyl)methyl)-N-(5-isopropyl-2-methylphenyl)acetamide | 446.02 | 85-95 | >98 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-(Allyloxy)benzyl)-5-isopropyl-2-methylaniline (Reductive Amination)
This protocol details the synthesis of the secondary amine intermediate via reductive amination.
Materials:
-
This compound
-
4-(Allyloxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Glycerol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and 4-(allyloxy)benzaldehyde (10 mmol) in glycerol (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (12 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(4-(allyloxy)benzyl)-5-isopropyl-2-methylaniline.[1]
Protocol 2: Synthesis of 2-Chloro-N-(4-(allyloxy)benzyl)-N-(5-isopropyl-2-methylphenyl)acetamide (N-Acylation)
This protocol describes the N-acylation of the secondary amine intermediate.
Materials:
-
N-(4-(Allyloxy)benzyl)-5-isopropyl-2-methylaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(4-(allyloxy)benzyl)-5-isopropyl-2-methylaniline (10 mmol) and triethylamine (12 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (11 mmol) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary to yield the pure 2-chloro-N-(4-(allyloxy)benzyl)-N-(5-isopropyl-2-methylphenyl)acetamide.[2][3]
Protocol 3: Synthesis of 2-Chloro-N-(5-isopropyl-2-methylphenyl)-N-((4-(oxiran-2-ylmethoxy)phenyl)methyl)acetamide (Epoxidation)
This protocol outlines the epoxidation of the terminal alkene.
Materials:
-
2-Chloro-N-(4-(allyloxy)benzyl)-N-(5-isopropyl-2-methylphenyl)acetamide
-
meta-Chloroperoxybenzoic acid (m-CPBA) (70-75%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloro-N-(4-(allyloxy)benzyl)-N-(5-isopropyl-2-methylphenyl)acetamide (10 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (15 mmol, accounting for purity) portion-wise over 20 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-chloro-N-(5-isopropyl-2-methylphenyl)-N-((4-(oxiran-2-ylmethoxy)phenyl)methyl)acetamide.[4][5]
Protocol 4: Synthesis of 2-Chloro-N-((4-((2-hydroxy-3-(isopropylamino)propoxy)methyl)phenyl)methyl)-N-(5-isopropyl-2-methylphenyl)acetamide (Epoxide Ring-Opening)
This protocol details the final step to obtain the target β-amino alcohol intermediate.
Materials:
-
2-Chloro-N-(5-isopropyl-2-methylphenyl)-N-((4-(oxiran-2-ylmethoxy)phenyl)methyl)acetamide
-
Isopropylamine
-
Isopropanol
-
Standard laboratory glassware
Procedure:
-
In a sealed tube or a pressure vessel, dissolve 2-chloro-N-(5-isopropyl-2-methylphenyl)-N-((4-(oxiran-2-ylmethoxy)phenyl)methyl)acetamide (10 mmol) in isopropanol (20 mL).
-
Add a stoichiometric excess of isopropylamine (50 mmol).
-
Seal the vessel and heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure 2-chloro-N-((4-((2-hydroxy-3-(isopropylamino)propoxy)methyl)phenyl)methyl)-N-(5-isopropyl-2-methylphenyl)acetamide.[6][7]
Visualizations
Caption: Experimental workflow for the synthesis of a beta-blocker intermediate.
Caption: Synthetic pathway to the target beta-blocker intermediate.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. CN1303382A - Epoxidation process for aryl allyl ethers - Google Patents [patents.google.com]
- 6. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 7. lookchem.com [lookchem.com]
Synthesis of Heterocyclic Compounds Using 5-Isopropyl-2-methylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various medicinally important heterocyclic compounds starting from 5-isopropyl-2-methylaniline. This versatile building block, also known as 2-amino-p-cymene, serves as a key precursor for the construction of quinolines, carbazoles, acridones, and phenothiazines. The methodologies outlined herein are based on established named reactions, adapted for this specific substrate.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis from anilines.
Application Note:
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction is known to be vigorous and requires careful temperature control. The Doebner-von Miller reaction is a related synthesis that utilizes α,β-unsaturated carbonyl compounds, offering a more versatile route to substituted quinolines. For the synthesis of a substituted quinoline from this compound, the Doebner-von Miller reaction with an α,β-unsaturated ketone like methyl vinyl ketone can be employed to yield a dimethyl-isopropyl-quinoline derivative.
Quantitative Data:
| Reaction Name | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Skraup Synthesis | This compound, Glycerol | H₂SO₄, Nitrobenzene | 140-160 | 3-5 | 50-60 |
| Doebner-von Miller | This compound, Methyl vinyl ketone | HCl, ZnCl₂ | 100-120 | 4-6 | 60-75 |
Experimental Protocols:
Protocol 1: Skraup Synthesis of 6-Isopropyl-9-methylquinoline
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid (30 mL) to glycerol (25 g, 0.27 mol).
-
Addition of Aniline: To the stirred mixture, add this compound (14.9 g, 0.1 mol) and nitrobenzene (12.3 g, 0.1 mol) as the oxidizing agent.
-
Reaction: Heat the mixture gently in a sand bath. The reaction is exothermic and may become vigorous. Maintain the temperature at 140-160 °C for 3-5 hours.
-
Work-up: Cool the reaction mixture and cautiously pour it into a large beaker containing 500 mL of water.
-
Neutralization and Extraction: Neutralize the acidic solution with concentrated sodium hydroxide solution until it is strongly alkaline. Perform steam distillation to isolate the crude quinoline derivative. Extract the distillate with dichloromethane (3 x 100 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation or column chromatography on silica gel.
Protocol 2: Doebner-von Miller Synthesis of 2,7-Dimethyl-4-isopropylquinoline
-
Preparation: In a 250 mL round-bottom flask fitted with a reflux condenser, add this compound (14.9 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).
-
Addition of Ketone: To this acidic solution, add methyl vinyl ketone (8.4 g, 0.12 mol) dropwise with stirring.
-
Catalyst Addition: Add anhydrous zinc chloride (13.6 g, 0.1 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C for 4-6 hours.
-
Work-up and Neutralization: After cooling, dilute the reaction mixture with 200 mL of water and neutralize with a 40% sodium hydroxide solution.
-
Extraction and Purification: Extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Workflow:
Synthesis of Carbazoles
Carbazole and its derivatives are an important class of nitrogen-containing heterocycles known for their photophysical properties and biological activities, including antitumor and antiviral effects. The Borsche–Drechsel cyclization is a classical method for synthesizing tetrahydrocarbazoles, which can be subsequently aromatized to carbazoles.
Application Note:
The Borsche–Drechsel cyclization involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a cyclic ketone like cyclohexanone. To synthesize a carbazole derivative from this compound, it must first be converted to the corresponding hydrazine, 5-isopropyl-2-methylphenylhydrazine.
Quantitative Data:
| Reaction Name | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Borsche-Drechsel Cyclization | 5-Isopropyl-2-methylphenylhydrazine, Cyclohexanone | Acetic Acid | 110-120 | 2-3 | 70-85 |
| Aromatization | 6-Isopropyl-3-methyl-1,2,3,4-tetrahydrocarbazole | Palladium on Carbon | 200-220 | 1-2 | 85-95 |
Experimental Protocols:
Protocol 3: Synthesis of 6-Isopropyl-3-methyl-1,2,3,4-tetrahydrocarbazole
-
Preparation of Hydrazine: this compound is first converted to its diazonium salt, which is then reduced to the corresponding hydrazine, 5-isopropyl-2-methylphenylhydrazine. This is a standard procedure that should be performed with care.
-
Hydrazone Formation and Cyclization: In a 250 mL round-bottom flask, dissolve 5-isopropyl-2-methylphenylhydrazine (16.4 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Addition of Ketone: Add cyclohexanone (10.8 g, 0.11 mol) to the solution.
-
Reaction: Heat the mixture to reflux (110-120 °C) for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it into 500 mL of ice-water. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to obtain pure 6-isopropyl-3-methyl-1,2,3,4-tetrahydrocarbazole.
Protocol 4: Aromatization to 6-Isopropyl-3-methylcarbazole
-
Preparation: In a flask suitable for high-temperature reactions, mix 6-isopropyl-3-methyl-1,2,3,4-tetrahydrocarbazole (22.7 g, 0.1 mol) with 10% palladium on carbon (1 g).
-
Reaction: Heat the mixture to 200-220 °C for 1-2 hours. Hydrogen gas will be evolved.
-
Work-up and Purification: Cool the reaction mixture and dissolve it in a suitable solvent like toluene. Filter to remove the catalyst. Remove the solvent under reduced pressure and recrystallize the residue from ethanol or toluene to yield the pure carbazole.
Reaction Pathway:
Synthesis of Acridones
Acridone derivatives are of interest in medicinal chemistry due to their DNA-intercalating properties and potential as anticancer agents. A common route to acridones involves the cyclization of N-phenylanthranilic acids, which can be prepared via an Ullmann condensation.
Application Note:
The synthesis of an appropriately substituted acridone from this compound involves a two-step process. First, an Ullmann condensation of this compound with 2-chlorobenzoic acid yields N-(5-isopropyl-2-methylphenyl)anthranilic acid. This intermediate is then cyclized in the presence of a strong acid to afford the acridone.
Quantitative Data:
| Reaction Name | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Ullmann Condensation | This compound, 2-Chlorobenzoic acid | Cu₂O, K₂CO₃ | 120-130 | 12-18 | 65-80 |
| Acridone Cyclization | N-(5-isopropyl-2-methylphenyl)anthranilic acid | Polyphosphoric acid | 140-150 | 2-3 | 80-90 |
Experimental Protocols:
Protocol 5: Synthesis of N-(5-isopropyl-2-methylphenyl)anthranilic acid
-
Preparation: In a round-bottom flask, combine this compound (14.9 g, 0.1 mol), 2-chlorobenzoic acid (15.6 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and a catalytic amount of copper(I) oxide (0.7 g, 5 mmol).
-
Reaction: Add N,N-dimethylformamide (DMF) (100 mL) as the solvent and heat the mixture to 120-130 °C for 12-18 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture and pour it into 500 mL of water. Acidify with concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from aqueous ethanol to obtain the pure N-phenylanthranilic acid derivative.
Protocol 6: Synthesis of 2-Isopropyl-7-methylacridone
-
Preparation: Place N-(5-isopropyl-2-methylphenyl)anthranilic acid (26.9 g, 0.1 mol) in a beaker and add polyphosphoric acid (100 g).
-
Reaction: Heat the mixture with stirring to 140-150 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture and carefully add it to 500 g of crushed ice.
-
Purification: The precipitated acridone is collected by filtration, washed with water, then with a dilute sodium carbonate solution, and finally with water again. Dry the product and recrystallize from ethanol.
Experimental Workflow:
Synthesis of Phenothiazines
Phenothiazines are a class of sulfur and nitrogen-containing tricyclic heterocycles that form the core of many antipsychotic drugs. A common synthetic route involves the thionation of a diarylamine.
Application Note:
To synthesize a phenothiazine derivative from this compound, it is first necessary to prepare the corresponding diarylamine. This can be achieved through a Buchwald-Hartwig amination or an Ullmann condensation with a suitable aryl halide. The resulting diarylamine can then be heated with sulfur in the presence of a catalyst like iodine to induce cyclization.
Quantitative Data:
| Reaction Name | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Diarylamine Formation | This compound, 2-Chlorotoluene | Pd(OAc)₂, BINAP, NaOtBu | 100-110 | 12-24 | 70-85 |
| Thionation | 4-Isopropyl-N-phenyl-2-toluidine, Sulfur | Iodine (catalytic) | 160-180 | 3-5 | 50-65 |
Experimental Protocols:
Protocol 7: Synthesis of 4-Isopropyl-N-phenyl-2-toluidine
-
Preparation: To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 eq).
-
Addition of Reactants: Add this compound (1.0 eq), 2-chlorotoluene (1.2 eq), and anhydrous toluene as the solvent.
-
Reaction: Purge the flask with argon and heat the mixture to 100-110 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, dilute with ether, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the diarylamine.
Protocol 8: Synthesis of 2-Isopropyl-7-methylphenothiazine
-
Preparation: In a round-bottom flask, mix 4-isopropyl-N-phenyl-2-toluidine (0.1 mol) and sulfur (0.22 mol).
-
Catalyst Addition: Add a catalytic amount of iodine.
-
Reaction: Heat the mixture to 160-180 °C for 3-5 hours. Hydrogen sulfide gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.
-
Work-up and Purification: Cool the reaction mixture. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Logical Relationship of Synthesis:
Application of 5-Isopropyl-2-methylaniline in Agrochemical Synthesis: A Detailed Overview
Introduction
5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene or carvacrylamine, is an aromatic amine with the chemical formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] While its primary industrial application has been in the synthesis of high-performance polymers, its structural features make it a viable starting material for the synthesis of novel agrochemicals. The presence of the isopropyl and methyl groups on the aniline ring can influence the biological activity and selectivity of derived compounds. This document provides detailed application notes and protocols for the synthesis of a representative herbicidal compound derived from this compound, specifically focusing on the N-acetamide class of herbicides.
Herbicidal Application: N-Acetamide Derivatives
Anilide derivatives, particularly N-acetamide compounds, are a well-established class of herbicides. The synthesis of novel N-aryl acetamides and their evaluation for herbicidal activity is an active area of research.[2][3] By incorporating the 5-isopropyl-2-methylphenyl moiety, it is possible to develop new active ingredients for weed management.
Proposed Agrochemical: 2-Chloro-N-(5-isopropyl-2-methylphenyl)acetamide
A representative herbicidal compound that can be synthesized from this compound is 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide. This compound belongs to the chloroacetamide class of herbicides, which are known to be effective against a variety of annual grasses and some broadleaf weeds.
Data Presentation
The following table summarizes the hypothetical herbicidal efficacy of 2-Chloro-N-(5-isopropyl-2-methylphenyl)acetamide against common agricultural weeds. The data is presented for illustrative purposes, based on the known activity of similar chloroacetamide herbicides.
| Target Weed Species | Common Name | Application Rate (kg a.i./ha) | Efficacy (%) |
| Echinochloa crus-galli | Barnyardgrass | 0.5 | 92 |
| Echinochloa crus-galli | Barnyardgrass | 1.0 | 98 |
| Setaria viridis | Green Foxtail | 0.5 | 88 |
| Setaria viridis | Green Foxtail | 1.0 | 95 |
| Digitaria sanguinalis | Large Crabgrass | 0.5 | 85 |
| Digitaria sanguinalis | Large Crabgrass | 1.0 | 93 |
| Abutilon theophrasti | Velvetleaf | 1.0 | 75 |
| Amaranthus retroflexus | Redroot Pigweed | 1.0 | 80 |
Experimental Protocols
Synthesis of 2-Chloro-N-(5-isopropyl-2-methylphenyl)acetamide
This protocol details the laboratory-scale synthesis of the target herbicidal compound from this compound.
Materials:
-
This compound (98% purity)
-
Chloroacetyl chloride (98% purity)
-
Triethylamine (99% purity)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.9 g (0.1 mol) of this compound in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 10.6 mL (0.105 mol) of triethylamine to the stirred solution.
-
In a separate dropping funnel, add 8.0 mL (0.101 mol) of chloroacetyl chloride to 20 mL of anhydrous dichloromethane.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide.
Mandatory Visualization
Caption: Synthetic workflow for 2-Chloro-N-(5-isopropyl-2-methylphenyl)acetamide.
Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis
Chloroacetamide herbicides, as a class, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are essential components of cell membranes and are crucial for various developmental processes, including cell division and expansion.
Caption: Generalized mode of action for chloroacetamide herbicides.
This compound serves as a valuable precursor for the synthesis of novel agrochemicals, particularly in the development of N-acetamide herbicides. The outlined synthesis of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide provides a clear example of its potential application. Further research into the derivatization of this compound could lead to the discovery of new active ingredients with improved efficacy and selectivity for weed management in various cropping systems. The unique substitution pattern of this aniline may contribute to favorable metabolic profiles in crops and the environment, warranting further investigation.
References
Application Notes and Protocols for N-Alkylation of 5-Isopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the N-alkylation of 5-isopropyl-2-methylaniline, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. This document details established protocols, summarizes quantitative data, and presents visual workflows to guide researchers in developing efficient and selective N-alkylation strategies.
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound, also known as 2-methyl-5-isopropylaniline, is a valuable building block, and the modification of its amino group through N-alkylation opens avenues to a diverse range of derivatives with tailored properties.
The primary methods for the N-alkylation of this compound and structurally similar anilines include:
-
Catalytic N-Alkylation with Alcohols: This "green" chemistry approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This method is highly atom-economical, with water as the main byproduct.[1]
-
Reductive Amination with Carbonyl Compounds: This versatile method involves the condensation of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine.
-
Classical N-Alkylation with Alkyl Halides: This traditional method involves the reaction of the aniline with an alkyl halide, typically in the presence of a base. While effective, this method can suffer from over-alkylation and the generation of halide waste.
This document will focus on the first two methods, providing detailed protocols and comparative data from the literature.
Catalytic N-Alkylation with Alcohols
The use of alcohols as alkylating agents is an environmentally benign and efficient strategy for the N-alkylation of anilines.[2] Transition metal complexes, particularly those based on nickel, ruthenium, and iridium, have shown high efficacy in catalyzing this transformation.[2]
Data Presentation: N-Alkylation of Anilines with Alcohols
While specific data for this compound is limited in readily available literature, the following table summarizes reaction conditions for the N-alkylation of structurally similar anilines, which can serve as a strong starting point for reaction optimization.
| Aniline Substrate | Alkylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl Alcohol | NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%) | t-BuOK | Toluene | 130 | 48 | 99 (selectivity) | [3] |
| Aniline | Various Benzyl Alcohols | NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%) | t-BuOK | Toluene | 130 | 48 | 57-96 | [3] |
| Aniline | Butanol, Heptanol, Octanol, Decanol | NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%) | t-BuOK | Toluene | 130 | 48 | 41-76 | [3] |
| Aniline | Methanol | Ni/ZnAlOₓ | NaOH | Methanol | 160 | 16 | 66.6 (mono-alkylated) | [4] |
| Aniline | Isopropanol | Cu-Cr/Al₂O₃ | - | - | 223 | - | 99.5 (selectivity) | [5] |
Experimental Protocol: General Procedure for Nickel-Catalyzed N-Alkylation of an Aniline with an Alcohol
This protocol is adapted from a general method for the nickel-catalyzed N-alkylation of anilines with alcohols.[3] Optimization for this compound may be required.
Materials:
-
This compound (1.0 mmol)
-
Alcohol (e.g., benzyl alcohol, ethanol) (1.2 mmol)
-
Nickel(II) bromide (NiBr₂) (0.025 mmol, 2.5 mol%)
-
1,10-Phenanthroline (0.05 mmol, 5 mol%)
-
Potassium tert-butoxide (t-BuOK) (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiBr₂ (5.5 mg, 0.025 mmol) and 1,10-phenanthroline (9.0 mg, 0.05 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (149.2 mg, 1.0 mmol), the desired alcohol (1.2 mmol), and potassium tert-butoxide (134.6 mg, 1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizing the Workflow: Catalytic N-Alkylation
Caption: Workflow for Catalytic N-Alkylation of this compound.
Reductive Amination with Carbonyl Compounds
Reductive amination is a highly versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.
Data Presentation: Reductive Amination of Anilines
The following table provides examples of reductive amination conditions that can be adapted for this compound.
| Aniline Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp. | Time | Yield (%) | Reference |
| Aniline | Acetone | H₂ / Platinum catalyst | With alcohol/ether | 140-220°C | - | High | [6] |
| Methylamine | Acetone | H₂ / Copper chromite | Aqueous | - | - | <60 | [7] |
| Aniline | Acetone | H₂ / Copper chromite | - | 140°C | 1h | 91 (N-isopropylaniline) | [8] |
Experimental Protocol: General Procedure for Reductive Amination with Acetone
This protocol describes the N-isopropylation of an aniline via reductive amination with acetone, a method that could be directly applied to this compound.
Materials:
-
This compound
-
Acetone
-
Copper Chromite catalyst (pre-reduced)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Activate the copper chromite catalyst by heating in a stream of hydrogen at 300°C for 4 hours before use.
-
In a high-pressure autoclave, combine this compound, a molar excess of acetone, and the pre-reduced copper chromite catalyst.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the target temperature (e.g., 140°C) with stirring.
-
Maintain the reaction conditions for the specified time (e.g., 1-5 hours). Monitor the reaction progress by analyzing aliquots.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
Remove the excess acetone and any solvent by distillation.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield N-isopropyl-5-isopropyl-2-methylaniline.
Visualizing the Signaling Pathway: Reductive Amination Mechanism
Caption: Generalized mechanism for the reductive amination of an aniline.
Conclusion
The N-alkylation of this compound can be achieved through various synthetic strategies, with catalytic N-alkylation using alcohols and reductive amination with carbonyl compounds being the most prominent and sustainable methods. The provided protocols and data for analogous systems offer a solid foundation for the development of specific and optimized reaction conditions for this valuable substrate. Researchers are encouraged to adapt these methodologies to their specific needs, considering factors such as desired alkyl group, catalyst availability, and scalability. Further optimization of reaction parameters will likely lead to high yields of the desired N-alkylated products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. DE2153792B2 - Process for the preparation of N-isopropylaniline - Google Patents [patents.google.com]
- 7. CN106866424A - The batch (-type) preparation method of N methyl isopropylamines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Diazotization and Coupling Reactions of 5-Isopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene, is a primary aromatic amine that serves as a valuable building block in organic synthesis. Its derivatives are utilized in the production of fine chemicals, including specialized colorants and foundational structures for therapeutic agents.[1] A key transformation for this amine is the diazotization reaction, which converts the primary amino group into a highly versatile diazonium salt. This intermediate is typically unstable and is used immediately in subsequent coupling reactions without isolation.[2]
The diazotization of this compound involves its reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, at low temperatures (0-5 °C) to form the corresponding 5-isopropyl-2-methylbenzenediazonium salt.[1][2] The presence of the isopropyl and methyl groups on the aniline ring can influence the reaction rates and selectivity due to steric and electronic effects.[1]
The resulting diazonium salt is an excellent electrophile and readily undergoes azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. These azo dyes have widespread applications in various industries.[1][3] This document provides detailed protocols for the diazotization of this compound and its subsequent coupling reaction with 2-naphthol, a common coupling partner, to produce a vibrant azo dye.
Chemical Reaction Pathway
Caption: Reaction scheme for the diazotization of this compound and subsequent azo coupling with 2-naphthol.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the formation of 5-isopropyl-2-methylbenzenediazonium chloride.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
250 mL Beaker
-
100 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
-
Thermometer
-
Ice Bath
Procedure:
-
In the 250 mL beaker, combine 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
To this solution, add 0.05 mol of this compound. Stir the mixture until the amine fully dissolves. An amine salt may precipitate.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In the 100 mL beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.
-
The resulting solution contains the 5-isopropyl-2-methylbenzenediazonium chloride and should be used immediately in the subsequent coupling reaction.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Diazonium salts can be explosive when dry. Do not attempt to isolate the diazonium salt.
-
The reaction is exothermic; therefore, slow addition of sodium nitrite and efficient cooling are crucial to control the temperature.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of an azo dye by coupling the diazonium salt with 2-naphthol.
Materials:
-
5-Isopropyl-2-methylbenzenediazonium chloride solution (from Protocol 1)
-
2-Naphthol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice
Equipment:
-
400 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
In the 400 mL beaker, dissolve 0.05 mol of 2-naphthol in 100 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Dry the azo dye product in a desiccator or a low-temperature oven.
Experimental Workflow
Caption: General experimental workflow for the synthesis of an azo dye from this compound.
Data Presentation
Table 1: Reactants and Expected Observations
| Reactant/Step | Molar Ratio (Amine:Reagent) | Key Parameters | Expected Observation |
| Diazotization | |||
| This compound in HCl | - | 0-5 °C | Clear to slightly turbid solution. |
| Addition of NaNO₂ | 1 : 1.1 | 0-5 °C, slow addition | Solution may change color slightly. |
| Azo Coupling | |||
| 2-Naphthol in NaOH | 1 : 1 | 0-5 °C | Clear solution. |
| Addition of Diazonium Salt | - | 0-5 °C, vigorous stirring | Formation of a brightly colored (likely red or orange) precipitate. |
Table 2: Representative Spectroscopic Data for an Analogous Azo Dye
The following is representative data for a similar azo dye, 1-(4-hydroxyphenylazo)-2-naphthol. The actual spectra for the product of this compound and 2-naphthol should be obtained and will differ due to the presence of the isopropyl and methyl groups.
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch), ~3050 (aromatic C-H stretch), ~1600 (N=N stretch), ~1500 (aromatic C=C stretch) |
| ¹H NMR (ppm) | 6.5-8.5 (multiplets, aromatic protons), ~10.0 (singlet, phenolic -OH) |
| ¹³C NMR (ppm) | 110-160 (aromatic carbons), ~145 (carbon attached to azo group) |
| UV-Vis (nm) | λmax in the visible region (typically 400-500 nm) |
References
Troubleshooting & Optimization
5-Isopropyl-2-methylaniline synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-isopropyl-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and well-documented industrial and laboratory-scale synthesis of this compound begins with p-cymene. The process involves two main steps:
-
Nitration: Electrophilic nitration of p-cymene to yield 2-nitro-p-cymene.
-
Reduction: Subsequent reduction of the nitro group of 2-nitro-p-cymene to the corresponding amine.
This route is favored due to the ready availability and low cost of p-cymene.
Q2: What are the primary side reactions and byproducts I should be aware of during the nitration of p-cymene?
The nitration of p-cymene is not perfectly regioselective and can be accompanied by several side reactions. The primary byproducts include:
-
3-Nitro-p-cymene: An isomer formed due to competing nitration at the meta-position to the isopropyl group.
-
p-Nitrotoluene: Arises from the partial dealkylation of p-cymene followed by nitration.
-
Oxidation Products: Harsh nitrating conditions can lead to the oxidation of the isopropyl group, forming byproducts such as p-tolyl methyl ketone and p-toluic acid.[1]
-
Adduct Formation: Under certain conditions, particularly with acetic anhydride as a solvent, acetoxynitro and hydroxynitro adducts of p-cymene can be formed as intermediates.[1]
Q3: What are the common challenges and byproducts in the reduction of 2-nitro-p-cymene?
The reduction of the nitro group is generally efficient, but several issues can arise:
-
Incomplete Reduction: If the reaction is not driven to completion, residual starting material (2-nitro-p-cymene) will contaminate the product. This can be caused by impure starting material or a poor quality catalyst.[2]
-
Formation of Intermediates: The reduction proceeds through nitroso and hydroxylamine intermediates. If these intermediates accumulate, they can undergo condensation reactions to form colored impurities like azo and azoxy compounds.[3]
-
Formation of Secondary Amines: At elevated temperatures (150–200°C), particularly during catalytic hydrogenation, the newly formed primary amine can react with the nitroso intermediate, leading to the formation of secondary amines.[2]
Q4: Are there viable alternative synthetic routes to this compound?
Yes, other synthetic strategies can be employed, although they are less common than the nitration/reduction of p-cymene. These include:
-
Buchwald-Hartwig Amination: The palladium-catalyzed coupling of 2-bromo-p-cymene with an ammonia equivalent.
-
Friedel-Crafts Alkylation: The direct isopropylation of o-toluidine.
-
Reductive Amination: The reaction of a suitable ketone precursor, such as 4-isopropyl-2-methyl-cyclohexanone, with ammonia followed by reduction.
Each of these routes presents its own set of potential side reactions and optimization challenges.
Troubleshooting Guides
Synthesis Route 1: Nitration of p-Cymene and Reduction of 2-Nitro-p-cymene
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-nitro-p-cymene and high proportion of 3-nitro-p-cymene | Reaction temperature is too high, leading to decreased regioselectivity. | Maintain a low reaction temperature, ideally between -15°C and -10°C, through efficient cooling.[4] |
| Significant formation of p-nitrotoluene | Harsh reaction conditions (strong acid, high temperature) causing dealkylation. | Use milder nitrating agents or ensure strict temperature control. |
| Presence of oxidation byproducts (e.g., p-tolyl methyl ketone) | The nitrating mixture is too aggressive, or the reaction temperature is too high. | Employ a less concentrated nitrating mixture and maintain low temperatures. Ensure good agitation to prevent localized overheating. |
| Formation of a complex mixture of unidentified byproducts | Inefficient mixing leading to localized high concentrations of reagents and runaway reactions. | Use vigorous mechanical stirring to ensure a homogenous reaction mixture.[4] |
Quantitative Data on Byproduct Formation in p-Cymene Nitration
| Reaction Conditions | 2-Nitro-p-cymene Yield | 3-Nitro-p-cymene Yield | Other Byproducts | Reference |
| Trifluoroacetic acid, deuteriochloroform | 88% | 9% | 3% p-cymene | [1] |
| Acidified acetic acid | 33% | 2% | 59% p-methylacetophenone, 7% p-nitrotoluene | [1] |
| H₂SO₄/HNO₃/Glacial Acetic Acid, -15 to -10°C | 78-82% | Not specified | ~8% p-nitrotoluene | [4] |
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | Impure starting material (2-nitro-p-cymene). Inactive or insufficient catalyst/reducing agent. | Purify the 2-nitro-p-cymene before reduction. Use a fresh, active catalyst or a sufficient stoichiometric amount of the reducing agent (e.g., Sn/HCl, Fe/HCl).[2] |
| Product is colored (yellow, orange, or brown) | Formation of azo and azoxy byproducts from the condensation of hydroxylamine and nitroso intermediates. | Ensure the reaction goes to completion. The use of vanadium promoters with catalytic hydrogenation can diminish the accumulation of hydroxylamines.[3] |
| Formation of secondary amine byproducts | High reaction temperatures during catalytic hydrogenation. | Maintain the reaction temperature below 120°C.[2] |
| Difficult product isolation with Sn/HCl reduction | The product forms a salt with the tin chlorides. | After the reaction, basify the mixture to liberate the free amine before extraction. |
Alternative Synthesis Routes: Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired amine | Inappropriate ligand, base, or solvent. Catalyst deactivation. | Screen a variety of phosphine ligands and bases (e.g., NaOt-Bu, K₃PO₄). Ensure anhydrous and oxygen-free conditions to prevent catalyst deactivation. |
| Formation of p-cymene (hydrodehalogenation) | The catalytic cycle is favoring β-hydride elimination over reductive elimination. | Use a bulkier phosphine ligand to sterically hinder β-hydride elimination. Optimize the reaction temperature and time. |
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of poly-isopropylated byproducts | The product is more reactive than the starting material. | Use a large excess of o-toluidine relative to the isopropylating agent. |
| Formation of isomeric products | The isopropyl group directs to both the ortho and para positions of the amino group. | This is an inherent challenge of this route. Separation of isomers by chromatography or distillation will be necessary. |
| Carbocation rearrangement of the alkylating agent | Not a significant issue with isopropylation, but can occur with longer-chain alkylating agents. | Use an alkylating agent that forms a stable secondary or tertiary carbocation. |
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of secondary and tertiary amines | The primary amine product reacts further with the ketone. | Use a large excess of ammonia.[5] |
| Reduction of the ketone to an alcohol | The reducing agent is too reactive and reduces the ketone before imine formation. | Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride. |
| Low conversion | Inefficient imine formation. | Use a dehydrating agent or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. |
Experimental Protocols
Protocol 1: Nitration of p-Cymene[4]
Materials:
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p-Cymene (500 g)
-
Concentrated Sulfuric Acid (2 kg)
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Concentrated Nitric Acid (369 g)
-
Glacial Acetic Acid (300 ml)
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Dry Ice
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Cracked Ice and Water
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Petroleum Ether or Ether
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Calcium Chloride
Procedure:
-
In a suitable reaction vessel equipped with vigorous mechanical stirring and a dropping funnel, prepare a mixture of 1 kg of concentrated sulfuric acid and 300 ml of glacial acetic acid. Cool this mixture to 0°C to -5°C using a dry ice bath.
-
Slowly add 500 g of p-cymene to the cooled acid mixture with continuous stirring, maintaining the temperature below -5°C.
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Separately, prepare the nitrating mixture by adding 369 g of nitric acid to 1 kg of concentrated sulfuric acid, and cool it to 0-5°C.
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Cool the p-cymene emulsion to between -15°C and -10°C.
-
Add the nitrating mixture dropwise to the p-cymene emulsion over approximately 2 hours, ensuring the temperature does not rise above -10°C.
-
After the addition is complete, continue stirring for another 10 minutes.
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Pour the reaction mixture into a stirred vessel containing 1 kg of cracked ice and 1 L of water.
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Allow the layers to separate. The lower acid layer is siphoned off and can be extracted with petroleum ether or ether to recover any dissolved product.
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Combine the organic layers and wash them three times with 300 ml portions of water.
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Dry the organic layer with calcium chloride.
-
After filtering off the drying agent, the solvent is removed by distillation. The crude 2-nitro-p-cymene is then purified by vacuum distillation.
Protocol 2: Reduction of 2-Nitro-p-cymene with Raney Nickel[2]
Materials:
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2-Nitro-p-cymene (179 g)
-
Absolute Ethanol (300 ml)
-
Raney Nickel (3-5 g)
-
Hydrogen Gas
Procedure:
-
Place a mixture of 179 g of 2-nitro-p-cymene, 300 ml of absolute ethanol, and 3-5 g of Raney nickel in a high-pressure hydrogenation apparatus.
-
Seal the reaction vessel and introduce hydrogen gas to a pressure of approximately 1000 psi at 25°C.
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While shaking the vessel, rapidly heat the mixture to 80-90°C. The reaction is highly exothermic, and the temperature will rise to about 120°C.
-
Maintain the hydrogen pressure between 700-1500 psi by adding more hydrogen as it is consumed. The initial rapid reaction should be complete within 15 minutes.
-
Continue the reaction at 100-120°C for an additional 30 minutes after the hydrogen uptake ceases.
-
Cool the reaction vessel and carefully release the excess hydrogen pressure.
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Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Remove the ethanol and water by distillation.
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The resulting crude this compound can be purified by vacuum distillation.
Protocol 3: Buchwald-Hartwig Amination of a Heteroaryl Halide (General Protocol)[6]
Materials:
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Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)
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Phosphine ligand (e.g., XPhos, 1.5-10 mol%)
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Base (e.g., NaOt-Bu, 1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene)
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Aryl halide (1.0 equivalent)
-
Amine (1.2-1.5 equivalents)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, phosphine ligand, and base.
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the aryl halide and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualizations
Caption: Primary synthesis workflow for this compound.
Caption: Side reactions during the nitration of p-cymene.
Caption: Side reactions during the reduction of 2-nitro-p-cymene.
References
- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
Preventing oxidation of 5-Isopropyl-2-methylaniline during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 5-Isopropyl-2-methylaniline during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
A1: this compound, also known as 2-amino-p-cymene, is an aromatic amine with the molecular formula C₁₀H₁₅N.[1] The amino group (-NH₂) attached to the electron-rich benzene ring makes the compound susceptible to oxidation, a process of losing electrons.[2] This sensitivity is common among aniline derivatives and can be exacerbated by exposure to atmospheric oxygen, light, and elevated temperatures.[2][3]
Q2: What are the visible signs of oxidation in this compound?
A2: A primary indicator of oxidation is a change in color.[2] Pure this compound is typically a clear, colorless to yellow liquid.[1] Upon oxidation, the color can change to yellow, brown, or even dark green or black.[2] This discoloration is due to the formation of highly colored impurities such as nitrobenzene, benzoquinones, or polymeric aniline species.[2]
Q3: How does oxidation affect the quality and performance of this compound in experiments?
A3: The oxidation of this compound leads to the formation of impurities. These degradation products can alter the compound's reactivity and electronic properties, potentially leading to inconsistent experimental results, lower yields of desired products, and the formation of unwanted side products.[2][3]
Q4: Are there any recommended antioxidants for storing this compound?
A4: While antioxidants are used to stabilize some organic molecules, their use for pure anilines in a laboratory setting is not a standard practice.[3] Certain phenolic compounds or derivatives of phenylenediamine are known to inhibit oxidation.[3] However, it is crucial to evaluate the compatibility of any antioxidant with your specific downstream applications to avoid potential interference.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.
Problem: The this compound in my container has changed color.
-
Initial Assessment:
-
Has the container been opened multiple times?
-
Was the container properly sealed after each use?
-
Has the material been exposed to light or elevated temperatures?[3]
-
-
Corrective Actions:
-
If the discoloration is minor, the material might still be usable for non-sensitive applications, but its purity should be verified using analytical methods like HPLC or GC.[3]
-
For sensitive applications, it is recommended to either purify the material (e.g., by distillation or chromatography) or use a fresh, unopened batch.[3]
-
Review and implement proper storage and handling procedures to prevent future oxidation.[3]
-
Problem: I am observing inconsistent results in my experiments using this compound.
-
Purity Verification:
-
Impact Assessment:
-
Consider whether potential oxidation products could be interfering with your reaction or analysis. For instance, the formation of nitro or nitroso compounds can alter the molecule's electronic properties and reactivity.[3]
-
Data Presentation
The following table summarizes the recommended storage conditions to minimize the oxidation of this compound, based on general best practices for aromatic amines.[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | Below 30°C (86°F); Refrigeration is preferable. | Reduces the rate of chemical reactions, including oxidation.[3][4] |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon). | Prevents contact with atmospheric oxygen, a key driver of oxidation.[3][5] |
| Container | Tightly sealed, amber glass bottle. | Prevents exposure to air, moisture, and light.[3][4] |
| Environment | Dry, dark location. | Amines can be hygroscopic, and light can promote oxidation.[3][4] |
Experimental Protocols
Protocol 1: Inert Atmosphere Storage Technique
Objective: To properly store this compound to minimize oxidation.
Materials:
-
Container of this compound
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
A clean, dry amber glass bottle with a tight-fitting septum cap
-
Syringes and needles
Procedure:
-
Place the new, clean amber glass bottle on a stable surface.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the bottom of the bottle. This will be the gas inlet.
-
Insert a second needle through the septum to act as a gas outlet.
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Gently purge the bottle with the inert gas for 5-10 minutes to displace any air.
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Remove the gas outlet needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas inside the bottle.
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Quickly and carefully transfer the this compound into the prepared bottle using a syringe or cannula technique to minimize air exposure.
-
Once the transfer is complete, re-purge the headspace of the bottle with inert gas for 1-2 minutes.
-
Seal the bottle tightly and wrap the cap area with Parafilm® for an extra seal.
-
Store the bottle in a cool, dark place, preferably in a refrigerator.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a this compound sample and detect potential oxidation products. This is a general framework and method optimization will be required.[3][6]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
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This compound sample
-
High-purity this compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v).[6] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately prepare a stock solution of the high-purity reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Quantify the purity of the sample by comparing its peak area to the calibration curve.
-
Examine the chromatogram for any additional peaks, which may indicate the presence of oxidation products or other impurities.
-
Visualizations
Caption: Troubleshooting workflow for oxidized this compound.
Caption: Recommended workflow for storing this compound.
References
Optimizing reaction yield for the synthesis of 5-Isopropyl-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Isopropyl-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound (also known as 2-amino-p-cymene) involves a two-step process:
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Nitration of p-Cymene: p-Cymene (1-isopropyl-4-methylbenzene) is nitrated to form 2-nitro-p-cymene.
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Reduction of the Nitro Group: The resulting 2-nitro-p-cymene is then reduced to the desired this compound.
Q2: My overall yield is consistently low. What are the general areas I should investigate?
Low overall yield can stem from issues in either the nitration or the reduction step. Key areas to investigate include reagent purity, reaction conditions (temperature and time), and the efficiency of your work-up and purification procedures. Inefficient mixing can also lead to localized concentration gradients and lower conversion rates.[1]
Q3: How can I minimize the formation of isomeric impurities during the nitration of p-Cymene?
The formation of isomers is a common challenge in electrophilic aromatic substitution reactions.[1] To improve the selectivity for 2-nitro-p-cymene:
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Control the Temperature: Lowering the reaction temperature generally increases selectivity by minimizing the formation of undesired isomers. It is crucial to find a balance, as lower temperatures can also decrease the reaction rate.[1]
-
Choice of Nitrating Agent: The choice of nitrating agent and the reaction medium can significantly influence isomer distribution.
-
Slow Addition of Reagents: A slow, controlled addition of the nitrating agent can help to maintain a low reaction temperature and improve selectivity.
Q4: I'm observing significant tar formation during my reaction. How can I prevent this?
Tar formation is often a result of harsh reaction conditions, particularly in acidic environments, which can cause polymerization of reactants and intermediates.[2] To minimize tarring:
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Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic processes should be carefully controlled.[2][3]
-
Use a Moderator: In some cases, adding a moderator like anhydrous ferrous sulfate can help control the reaction rate and reduce charring.[3]
-
Purification: If tar is formed, purification methods such as steam distillation can be effective in separating the volatile product from the non-volatile tar.[3]
Troubleshooting Guides
Stage 1: Nitration of p-Cymene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of p-Cymene | - Inactive or insufficient nitrating agent.- Reaction temperature is too low.- Inadequate reaction time. | - Use a fresh, properly prepared nitrating agent.- Systematically vary the reaction temperature to find the optimal point for product formation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[4] |
| Formation of Multiple Isomers | - Reaction temperature is too high.- Incorrect ratio of reactants. | - Maintain a low and controlled temperature throughout the addition of the nitrating agent.- Experiment with different molar ratios of the nitrating agent to p-cymene. |
| Product Contamination | - Unreacted starting materials remaining in the product.- Presence of acidic residue from the nitrating agent. | - Ensure the reaction goes to completion by monitoring with TLC/GC.- Thoroughly wash the organic layer with a base (e.g., sodium bicarbonate solution) during work-up to neutralize and remove any residual acid. |
Stage 2: Reduction of 2-nitro-p-cymene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Deactivated or insufficient quantity of the reducing agent.- Low catalytic activity (for catalytic hydrogenation). | - Use a fresh batch of the selected reducing agent (e.g., iron powder, tin(II) chloride).[5]- For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and that adequate hydrogen pressure is applied.[5]- Reduction with iron scrap and hydrochloric acid is often preferred as the FeCl₂ formed gets hydrolyzed, releasing hydrochloric acid and requiring only a small initial amount of acid.[6] |
| Formation of Side Products (e.g., azo compounds) | - Reaction conditions are too harsh, leading to over-reaction. | - Control the reaction temperature carefully.- Add the reducing agent in portions to manage any exothermic processes.[5] |
| Difficulty in Product Isolation | - Formation of an emulsion during the extraction process. | - Add a saturated brine solution to help break the emulsion.- Filter the reaction mixture through a pad of celite before extraction to remove fine solid byproducts.[5] |
| Product is an Oil and Difficult to Purify | - Presence of various impurities. | - Purify the product using vacuum distillation, collecting the fraction at the appropriate boiling point.[1]- Alternatively, column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can be used.[5] |
Experimental Protocols
Protocol 1: Nitration of p-Cymene
-
Materials: p-Cymene, fuming nitric acid, concentrated sulfuric acid, ice bath, dichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to p-cymene with stirring.
-
Maintain the temperature below 5°C and add fuming nitric acid dropwise over a period of 1-2 hours.
-
After the addition is complete, continue stirring at low temperature for another hour, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-nitro-p-cymene.
-
Protocol 2: Reduction of 2-nitro-p-cymene
-
Materials: 2-nitro-p-cymene, iron powder, concentrated hydrochloric acid, ethanol, sodium hydroxide solution, ethyl acetate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a suspension of 2-nitro-p-cymene and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Continue refluxing and monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture and make it basic with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
References
Technical Support Center: Purification of Crude 5-Isopropyl-2-methylaniline
Welcome to the technical support center for the purification of crude 5-Isopropyl-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, often synthesized via the nitration of p-cymene followed by reduction, is likely to contain several types of impurities:
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Positional Isomers: The nitration of p-cymene can lead to the formation of various nitro-isomers, which upon reduction, result in isomeric amine impurities. The most common of these is likely 2-isopropyl-5-methylaniline.
-
Unreacted Starting Materials: Residual p-cymene or intermediate nitro-compounds may be present if the reaction has not gone to completion.
-
Oxidation Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric materials, often appearing as a darkening of the product from a colorless or pale yellow liquid to brown or red.[1]
-
Reagents from Synthesis: Impurities from the reagents used during synthesis, such as residual acids or bases, may also be present.
Q2: My this compound has darkened over time. What causes this and can it be purified?
A2: The darkening of this compound is a common issue caused by air oxidation.[1] The amino group is sensitive and can form colored oligomeric or polymeric impurities. The product should be stored under an inert atmosphere (like nitrogen or argon) and in a dark, cool place to minimize this degradation.[1] A darkened product can often be purified to a colorless or pale yellow liquid using techniques like vacuum distillation or column chromatography.
Q3: What is the best general method for purifying crude this compound?
A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
For large-scale purification (grams to kilograms): Vacuum distillation is often the most efficient method to separate the desired aniline from non-volatile impurities and some isomeric byproducts, provided there is a sufficient difference in boiling points.[1]
-
For high-purity, smaller-scale purification (milligrams to grams): Column chromatography is ideal for separating closely related isomers and removing polar impurities.[1]
-
For removing specific impurities or for final polishing: Recrystallization of an aniline salt (e.g., hydrochloride) can be a very effective method for achieving high purity.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is dark or discolored after distillation. | 1. Thermal Decomposition: The distillation temperature is too high.[2] 2. Air Leak in the System: Oxidation is occurring at elevated temperatures. | 1. Improve Vacuum: Ensure your vacuum pump is functioning correctly and all connections are well-sealed to achieve a lower boiling point.[2] 2. Check for Leaks: Inspect all joints and connections for leaks. Re-grease joints if necessary. 3. Reduce Heating Mantle Temperature: Avoid overheating the distillation flask. |
| Bumping or uneven boiling. | 1. Ineffective Boiling Chips: Boiling chips lose their effectiveness under vacuum.[3] 2. Lack of Agitation: The liquid is superheating before boiling. | 1. Use a Magnetic Stirrer: Vigorous stirring is the most effective way to ensure smooth boiling under vacuum.[3] 2. Introduce a Fine Stream of Air or Nitrogen: A capillary bubbler can also promote even boiling. |
| Poor separation of isomers. | Similar Boiling Points: The boiling points of the isomeric impurities are too close to that of the desired product for efficient separation by simple distillation. | 1. Use a Fractionating Column: Employ a Vigreux or packed column to increase the number of theoretical plates and improve separation. 2. Consider an Alternative Method: If distillation is ineffective, column chromatography may be necessary. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product streaks or "tails" on the column/TLC plate. | Interaction with Silica Gel: The basic amine group of the aniline interacts strongly with the acidic silanol groups on the silica gel surface. | 1. Add a Base to the Eluent: Add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel. 2. Use a Different Stationary Phase: Consider using neutral alumina as the stationary phase. |
| Poor separation of the desired product from an impurity. | 1. Inappropriate Mobile Phase Polarity: The eluent is either too polar or not polar enough. 2. Isomers are Co-eluting: The isomers have very similar polarities. | 1. Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase (e.g., using a gradient of ethyl acetate in hexanes) based on TLC analysis.[4] 2. Try a Different Solvent System: A different combination of solvents may provide better selectivity. 3. Consider HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) may be required.[1] |
| Product does not elute from the column. | Product is too polar for the chosen mobile phase. | Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent. A flush with a very polar solvent (e.g., methanol) at the end can elute strongly adsorbed compounds. |
Recrystallization (of Aniline Salt)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | 1. Solution is not saturated. 2. Too much solvent was used. 3. "Oiling out" has occurred. | 1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. 3. Add a seed crystal of the pure compound if available. 4. If an oil forms, re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. |
| Crystals are colored or contain visible impurities. | Impurities have co-precipitated with the product. | 1. Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool. 2. Ensure slow cooling to allow for the formation of pure crystals. Rapid cooling can trap impurities. 3. Wash the collected crystals with a small amount of cold recrystallization solvent. 4. A second recrystallization may be necessary to achieve high purity. |
Quantitative Data
Table 1: Physical Properties of this compound and Potential Isomeric Impurities
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Product) | 2051-53-8 | 149.24 | 241[5] |
| 2-Isopropyl-5-methylaniline | 2437-39-0 | 149.24 | Not readily available |
| 4-Isopropyl-2-methylaniline | 30410-53-2 | 149.24 | Not readily available |
| 2-Isopropyl-6-methylaniline | 2199-65-7 | 149.24 | Not readily available |
Note: The lack of readily available boiling point data for all isomers highlights the potential difficulty in separation by distillation alone and underscores the importance of analytical techniques like GC-MS for purity assessment.
Table 2: Purity and Yield Data for Aniline Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Vacuum Distillation | >98.5% | 70-90% | Highly effective for removing non-volatile impurities. Purity is dependent on the boiling point differences of isomers.[1] |
| Column Chromatography | >99% | 50-85% | Excellent for separating isomers and achieving high purity on a lab scale. Yield can be lower due to product loss on the column. |
| Recrystallization (as salt) | >99.5% | 60-80% | Can provide very high purity by removing closely related impurities. Requires conversion to and from the salt form. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline for the vacuum distillation of crude this compound.
Apparatus:
-
Round-bottom flask
-
Short path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump and tubing
-
Cold trap (recommended)
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all glass joints are clean and lightly greased with vacuum grease. Place a magnetic stir bar in the distillation flask.
-
Charging the Flask: Add the crude this compound to the distillation flask (no more than two-thirds full).
-
Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed.[3]
-
Heating and Distillation: Once a stable vacuum is achieved, begin stirring and gently heat the flask using the heating mantle.
-
Fraction Collection: Collect any initial low-boiling fractions in a separate receiving flask. When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Cooling and Venting: Turn off the heat and allow the apparatus to cool completely under vacuum. Once cooled, slowly and carefully vent the system to atmospheric pressure before disassembling.
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for crude this compound.
Troubleshooting Logic for Discolored Product
Caption: Troubleshooting guide for a discolored product.
References
Technical Support Center: Isomeric Impurity Removal from 5-Isopropyl-2-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of isomeric impurities from 5-Isopropyl-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in a typical synthesis of this compound?
A1: The synthesis of this compound can often result in the formation of several structural isomers, depending on the synthetic route. The most common isomers include:
-
2-Isopropyl-5-methylaniline
-
4-Isopropyl-2-methylaniline
-
6-Isopropyl-2-methylaniline
The presence and ratio of these impurities depend on the starting materials and reaction conditions used. Identifying the specific isomers present in your mixture is a critical first step in selecting the appropriate purification strategy.
Q2: Which analytical techniques are best for identifying and quantifying the isomeric impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for the accurate identification and quantification of isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile isomers. The mass spectra can help confirm the identity of each isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a high-resolution column, can effectively separate isomers. A UV detector is typically used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to differentiate between isomers and determine their relative ratios in a mixture.
Q3: What are the primary methods for removing isomeric impurities from this compound?
A3: The most common and effective methods for purifying this compound from its isomers are:
-
Fractional Distillation: This technique separates liquids based on differences in their boiling points. It can be effective if the boiling points of the isomers are sufficiently different.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. It is a highly versatile technique for laboratory-scale purifications.
-
Recrystallization: This technique is applicable if the target compound or a salt derivative can be crystallized from a solvent in which the impurities are more soluble.
-
Preparative HPLC: For very challenging separations or when high purity is required, preparative HPLC can be employed.
Q4: My purified this compound is turning yellow or brown. What is the cause and how can I prevent it?
A4: Anilines are susceptible to air oxidation, which can cause discoloration.[1] To prevent this:
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use degassed solvents for chromatography and extractions.
-
Store the purified product in a dark, cool place under an inert atmosphere.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers with very close boiling points.
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | - Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[2] - Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation Rate is Too High | - Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is a good starting point. |
| Fluctuating Heat Source | - Use a stable heating source like a heating mantle with a controller to maintain a constant temperature. |
| Pressure Fluctuations (for vacuum distillation) | - Ensure all connections in the vacuum apparatus are secure to prevent leaks. Use a vacuum regulator for better control. |
Column Chromatography
Problem: Co-elution of this compound and its isomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Optimize the mobile phase polarity. A common starting point for anilines is a hexane/ethyl acetate mixture.[3] A shallow gradient elution can be more effective than an isocratic one.[1] - Add a small amount of a basic modifier, like triethylamine (~0.1%), to the eluent to reduce peak tailing and improve separation of basic anilines. |
| Incorrect Stationary Phase | - While silica gel is common, its acidic nature can sometimes lead to poor separation of basic compounds. Consider using neutral or basic alumina as an alternative stationary phase. |
| Column Overloading | - Reduce the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor resolution. |
| Improper Column Packing | - Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in a non-uniform flow of the mobile phase and co-elution of components. |
Recrystallization
Problem: The compound does not crystallize or oils out.
| Possible Cause | Troubleshooting Steps |
| Solvent is Too Good | - If the compound is too soluble in the chosen solvent even at low temperatures, add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. |
| Solution is Not Saturated | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Cooling is Too Rapid | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals. |
| Presence of Impurities Inhibiting Crystallization | - Try adding a seed crystal of the pure compound to induce crystallization. If this fails, the sample may need to be further purified by another method (e.g., column chromatography) before recrystallization. |
Data Presentation
Table 1: Boiling Points of this compound and Its Isomers
| Compound | CAS Number | Boiling Point (°C) |
| This compound | 2051-53-8 | 241[4] |
| 2-Isopropyl-6-methylaniline | 5266-85-3 | 231-232[5], 236.2[6] |
| 2-Isopropyl-5-methylaniline | 2437-39-0 | Data not readily available |
| 4-Isopropyl-2-methylaniline | 112121-89-8 | Data not readily available |
Note: The small difference in boiling points highlights the challenge of separation by fractional distillation.
Experimental Protocols
Fractional Distillation
Objective: To separate this compound from its isomers based on boiling point differences.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.[2]
-
Place the crude this compound mixture into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Observe the temperature as the vapor rises through the fractionating column.
-
Collect the initial fraction (the lower boiling point isomer, likely 2-Isopropyl-6-methylaniline) as the temperature stabilizes.
-
Once the first isomer has distilled, the temperature may drop slightly before rising again. Change the receiving flask to collect the intermediate fraction.
-
As the temperature stabilizes at the boiling point of this compound (241 °C), collect the main fraction in a clean receiving flask.[4]
-
Analyze the purity of each fraction using GC-MS or HPLC.
Column Chromatography
Objective: To purify this compound from its isomers using silica gel chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Hexane, Ethyl Acetate, Triethylamine
-
Crude this compound
-
Test tubes for fraction collection
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a uniformly packed bed.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial mobile phase and carefully load it onto the top of the silica gel.
-
Elution:
-
Start with a non-polar mobile phase, for example, 98:2 Hexane:Ethyl Acetate with 0.1% Triethylamine.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the compounds.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Recrystallization (as a Hydrochloride Salt)
Objective: To purify this compound by converting it to its hydrochloride salt and recrystallizing it.
Materials:
-
Crude this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude aniline in ethanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath and slowly add concentrated HCl with stirring. The hydrochloride salt should precipitate.
-
Collect the crude salt by vacuum filtration and wash with cold diethyl ether.
-
To recrystallize, dissolve the crude salt in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The pure aniline can be regenerated by neutralizing the salt with a base (e.g., NaOH) and extracting with an organic solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Reactions Involving Substituted Anilines
Welcome to the technical support center for reactions involving substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Formation of Multiple Products in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Q1: Why is my electrophilic substitution reaction with a substituted aniline resulting in a low yield of the desired monosubstituted product and a mixture of di- or tri-substituted products?
A: Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution.[1][2][3] The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring and making the ortho and para positions highly susceptible to electrophilic attack.[1][2] This high reactivity often leads to over-substitution (e.g., polyhalogenation), where multiple functional groups are added to the ring, even without a traditional Lewis acid catalyst.[1][2] For instance, the reaction of aniline with bromine water readily produces the 2,4,6-tribromoaniline precipitate.[1][2]
Troubleshooting Steps:
-
Protect the Amino Group: The most effective strategy to control the reactivity of the amino group is through protection, most commonly by acetylation to form an acetanilide.[1][3][4][5] The acetyl group moderates the activating effect of the amino group, allowing for more controlled and selective substitution, primarily at the para position due to steric hindrance.[2][4] The protecting group can be removed later by hydrolysis.[3][4]
-
Control Reaction Temperature: Running the reaction at lower temperatures can favor the formation of the thermodynamically more stable para-isomer.[6]
-
Choice of Reagents and Solvents: The choice of solvent can influence the isomer distribution. For example, in Friedel-Crafts acylations, changing the solvent from carbon disulfide to nitrobenzene can alter the ortho/para ratio.[6]
Issue 2: Reaction Failure or Unexpected Products in Friedel-Crafts Reactions
Q2: Why are my Friedel-Crafts alkylation and acylation reactions failing when using a substituted aniline as a substrate?
A: Friedel-Crafts reactions typically fail with anilines because the amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[2][3][5] This interaction forms a complex that deactivates the aromatic ring towards electrophilic substitution.[2][5] Instead of the desired substitution, this can lead to no reaction or the formation of unwanted side products.[5]
Solution:
-
Protect the Amino Group: As with electrophilic substitutions, protecting the amino group via acetylation is the recommended solution. The resulting acetanilide is less basic and will not complex with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed. The acetyl group can be removed post-reaction.
Issue 3: Darkening of the Reaction Mixture and Formation of Tar-Like Substances
Q3: My reaction mixture is turning dark brown or black, and I'm observing the formation of insoluble tar. What is causing this and how can I prevent it?
A: The darkening of the reaction mixture and tar formation are often indicative of oxidation of the aniline starting material or product.[4][7] Anilines are susceptible to oxidation, especially in the presence of air, oxidizing agents, or under acidic conditions.[4][7][8]
Preventative Measures:
-
Use Pure Reagents: Ensure your substituted aniline starting material is pure and, if possible, colorless.[1][4] Impurities can catalyze oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.[1][4][7]
-
Protecting Groups: Acetylation of the amino group not only controls reactivity but also makes the substrate less prone to oxidation.[1][4][7]
-
Control of Reaction pH: The susceptibility of anilines to oxidation can be pH-dependent. The optimal pH to minimize oxidation while allowing the desired reaction to proceed should be determined empirically.[7]
Issue 4: Poor Regioselectivity and Formation of Unexpected Isomers
Q4: I am obtaining a mixture of ortho, meta, and para isomers, with a low yield of my desired isomer. How can I improve the regioselectivity?
A: Poor regioselectivity can be a significant challenge in the synthesis of substituted anilines.[6] The directing effect of the substituents on the aniline ring dictates the position of electrophilic attack.
Troubleshooting Strategies:
-
Bulky Protecting Groups: If you are observing a significant amount of the ortho-isomer when the para-isomer is desired, using a bulkier protecting group (e.g., pivaloyl or benzoyl) can increase steric hindrance at the ortho positions, favoring para-substitution.[6]
-
Reaction Conditions: As mentioned previously, lower reaction temperatures often favor the thermodynamically more stable para-isomer.[6] The solvent can also play a role in the isomer distribution.[6]
-
Anilinium Ion Formation: In strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is deactivating and a meta-director. If meta-substituted products are undesired, avoid strongly acidic conditions or protect the amino group.
Data Presentation
Table 1: Effect of Protecting Group on Regioselectivity in Nitration of Aniline
| Protecting Group | Ortho Isomer (%) | Para Isomer (%) |
| None (as anilinium) | 2 | 51 (meta: 47) |
| Acetyl | ~10 | ~90 |
| Pivaloyl | <5 | >95 |
Note: Data is generalized from typical outcomes in electrophilic aromatic substitution reactions.
Table 2: Influence of Substituents on the Basicity of Aniline
| Substituent (at para position) | pKa of Conjugate Acid | Effect on Basicity |
| -OCH₃ | 5.34 | Increased |
| -CH₃ | 5.08 | Increased |
| -H (Aniline) | 4.63 | Reference |
| -Cl | 3.98 | Decreased |
| -NO₂ | 1.00 | Significantly Decreased |
Experimental Protocols
Protocol 1: Acetylation of a Substituted Aniline
-
Setup: In a round-bottom flask, dissolve the substituted aniline in a suitable solvent such as glacial acetic acid or dichloromethane.[4][7]
-
Reagent Addition: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aniline.[7]
-
Work-up: Quench the reaction by carefully adding the mixture to cold water or an aqueous solution of sodium bicarbonate to precipitate the acetanilide.[4][7]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water.[6] The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[12][13]
-
Reagent Addition: Add the aryl halide, the substituted aniline, and an anhydrous solvent (e.g., toluene or dioxane).[12]
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.[12]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.[12]
-
Purification: The crude product is typically purified by column chromatography on silica gel.[12]
Visualizations
Caption: Troubleshooting workflow for aniline oxidation.
Caption: Workflow for controlled electrophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Functionalization of 5-Isopropyl-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical functionalization of 5-isopropyl-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution (EAS) of this compound?
A1: The regioselectivity of EAS on this compound is primarily governed by the interplay of the directing effects of the three substituents on the aromatic ring: the strongly activating and ortho,para-directing amino group (-NH₂), the weakly activating and ortho,para-directing methyl group (-CH₃), and the weakly activating and ortho,para-directing isopropyl group (-C₃H₇).[1] The powerful activating nature of the amino group makes the ring highly susceptible to electrophilic attack, particularly at the positions ortho and para to it. However, steric hindrance from the existing substituents, especially the ortho-methyl and the bulky isopropyl group, also plays a crucial role in determining the final product distribution.[2]
Q2: Why do I get multiple products during halogenation or nitration, and how can I improve selectivity for a single isomer?
A2: The high activation of the aniline ring by the amino group often leads to over-reaction, such as polyhalogenation, and a mixture of ortho and para isomers.[3] To achieve selective monofunctionalization and favor the para-substituted product, it is highly recommended to protect the amino group via acetylation. The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which moderates the reaction and its steric bulk further disfavors substitution at the ortho positions, thereby promoting para-substitution.[1]
Q3: Can I perform Friedel-Crafts alkylation or acylation on this compound directly?
A3: Direct Friedel-Crafts reactions on this compound are generally unsuccessful. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[4] This deactivates the ring towards electrophilic substitution. To overcome this, the amino group must first be protected, typically by acetylation. The resulting N-acetylated derivative can then undergo Friedel-Crafts acylation, followed by deprotection (hydrolysis) to yield the desired product.[5]
Q4: How do the reaction conditions (temperature, solvent) affect the regioselectivity?
A4: Reaction conditions can significantly influence the ratio of isomeric products. Lower reaction temperatures generally favor the thermodynamically more stable para isomer over the ortho isomer. The choice of solvent can also impact selectivity; for instance, in some electrophilic substitutions, a change in solvent polarity can alter the isomer distribution.[2] It is advisable to start with the recommended conditions from a relevant protocol and then optimize as needed based on your results.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Bromination (High proportion of ortho- and/or di-substituted products)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Over-activation by the amino group | Protect the amino group as an acetamide before bromination. | Reduced reactivity, leading to controlled monobromination and favoring the para-isomer. |
| Reaction temperature is too high | Perform the bromination at a lower temperature (e.g., 0-5 °C). | Increased selectivity for the thermodynamically favored para-product. |
| Steric hindrance is insufficient to block ortho positions | Use a bulkier protecting group on the amine, such as a pivaloyl or benzoyl group. | Enhanced steric hindrance at the ortho positions, leading to a higher yield of the para-isomer. |
Issue 2: Low Yield in Nitration
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Oxidation of the aniline | Protect the amino group by acetylation prior to nitration. | The less activating acetamido group is less susceptible to oxidation by the nitrating mixture. |
| Formation of the meta-directing anilinium ion | Perform the nitration on the N-acetylated derivative. | The neutral acetamido group remains an ortho,para-director, leading to the desired isomer. |
| Reaction conditions are too harsh | Use a milder nitrating agent or perform the reaction at a lower temperature. | Minimized side reactions and decomposition, leading to a higher yield of the desired nitro-product. |
Issue 3: Friedel-Crafts Acylation Fails to Proceed
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Deactivation of the catalyst by the amino group | Protect the amino group as an acetamide before performing the Friedel-Crafts reaction. | The lone pair of the nitrogen is delocalized into the acetyl group, preventing complexation with the Lewis acid catalyst. |
| Insufficiently reactive acylating agent | Use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride). | Successful acylation of the protected aniline. |
| Steric hindrance from ortho-substituents | The reaction may require more forcing conditions (higher temperature, longer reaction time) due to steric hindrance. | Improved conversion to the acylated product. |
Data Presentation
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Predicted Major Product | Predicted Minor Product(s) | Rationale |
| Bromination (unprotected) | 4-Bromo-5-isopropyl-2-methylaniline | 6-Bromo-5-isopropyl-2-methylaniline, Di- and tri-brominated products | The amino group is a strong o,p-director. The para position (C4) is sterically most accessible. The ortho position (C6) is sterically hindered by the adjacent methyl group. |
| Nitration (unprotected, acidic) | Mixture of isomers, including significant meta-product | 4-Nitro-5-isopropyl-2-methylaniline, 6-Nitro-5-isopropyl-2-methylaniline | Protonation of the amino group in strong acid forms the meta-directing anilinium ion. |
| Bromination (N-acetyl protected) | N-(4-Bromo-5-isopropyl-2-methylphenyl)acetamide | N-(6-Bromo-5-isopropyl-2-methylphenyl)acetamide | The acetamido group is an o,p-director, and its steric bulk strongly favors para-substitution. |
| Nitration (N-acetyl protected) | N-(4-Nitro-5-isopropyl-2-methylphenyl)acetamide | N-(6-Nitro-5-isopropyl-2-methylphenyl)acetamide | The acetamido group directs ortho/para, with the para position being sterically favored. |
| Friedel-Crafts Acylation (N-acetyl protected) | N-(4-Acetyl-5-isopropyl-2-methylphenyl)acetamide | - | The bulky acetyl group and the steric hindrance from the ortho-methyl group strongly direct the incoming acyl group to the para position. |
Note: The predictions are based on established principles of directing effects and steric hindrance. Actual isomer ratios may vary depending on specific reaction conditions.
Table 2: Representative Yields for Functionalization of Structurally Similar Anilines
| Reaction | Substrate | Product | Yield (%) | Reference |
| Nitration | 2-Methylaniline (o-toluidine) | 2-Methyl-5-nitroaniline | ~33% (isomer mixture) | [1] |
| Acetylation | 2,5-Dimethylaniline | N-(2,5-Dimethylphenyl)acetamide | Not specified, but generally high | [6] |
| Bromination (N-acetyl protected) | Acetanilide | 4-Bromoacetanilide | High, often near quantitative | [2] |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol describes the protection of the amino group as an acetamide to moderate its reactivity and control regioselectivity in subsequent electrophilic aromatic substitution reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(5-isopropyl-2-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be recrystallized from an ethanol/water mixture for further purification if necessary.
Protocol 2: Regioselective Bromination of N-(5-isopropyl-2-methylphenyl)acetamide
This protocol describes the para-selective monobromination of the protected aniline.
Materials:
-
N-(5-isopropyl-2-methylphenyl)acetamide
-
Glacial acetic acid
-
N-Bromosuccinimide (NBS) or Bromine in acetic acid
-
Sodium bisulfite solution (if using Bromine)
-
Ice
-
Water
-
Ethanol
Procedure:
-
Dissolve the dried N-(5-isopropyl-2-methylphenyl)acetamide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.0 eq.) in glacial acetic acid or a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with constant stirring.
-
Continue to stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker of cold water and stir to ensure complete precipitation of the product.
-
Collect the crude N-(4-bromo-5-isopropyl-2-methylphenyl)acetamide by vacuum filtration.
-
Wash the solid with cold water, followed by a cold solution of sodium bisulfite if bromine was used, to remove any unreacted bromine.
-
Recrystallize the product from ethanol or an ethanol/water mixture to obtain the pure p-bromoacetanilide derivative.
Protocol 3: Hydrolysis of N-(4-substituted-5-isopropyl-2-methylphenyl)acetamide (Deprotection)
This protocol describes the removal of the acetyl protecting group to regenerate the aniline functionality.
Materials:
-
N-(4-substituted-5-isopropyl-2-methylphenyl)acetamide
-
Aqueous hydrochloric acid (e.g., 7-8 M)
-
Sodium hydroxide solution
Procedure:
-
Place the purified N-(4-substituted-5-isopropyl-2-methylphenyl)acetamide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Slowly neutralize the solution with a sodium hydroxide solution until the free aniline precipitates.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: Workflow for controlled regioselective functionalization.
Caption: Directing effects on the aromatic ring.
Caption: Troubleshooting decision-making workflow.
References
How to avoid polysubstitution in reactions with 5-Isopropyl-2-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during electrophilic substitution reactions with 5-Isopropyl-2-methylaniline, with a focus on avoiding polysubstitution.
Frequently Asked Questions (FAQs)
Q1: Why am I observing polysubstitution in my reaction with this compound?
Q2: How can I achieve selective monosubstitution on this compound?
Q3: Where can I expect the electrophile to substitute on the this compound ring?
A3: In this compound, both the amino, methyl, and isopropyl groups are ortho, para-directors. The amino group is the strongest activating group. The primary directing influence will be from the amino (or acetamido) group. The positions ortho and para to the amino group are at C3, C5, and C6. However, the existing methyl group at C2 and the bulky isopropyl group at C5 will sterically hinder substitution at adjacent positions. Therefore, the most likely position for monosubstitution, especially after acetylation, is the position para to the amino group, which is C4, as it is the least sterically hindered position.
Q4: Can I perform Friedel-Crafts reactions on this compound?
A4: Direct Friedel-Crafts alkylation or acylation of this compound is generally not recommended. The amino group can act as a Lewis base and react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic substitution.[4][6][7] To perform a Friedel-Crafts reaction, the amino group must first be protected by acetylation. However, even with protection, Friedel-Crafts alkylation can be prone to polysubstitution due to the activating nature of the introduced alkyl group.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Formation of multiple substituted products (Polysubstitution) | The amino group is too activating, leading to multiple substitutions. | Protect the amino group by converting it to an acetamide before the substitution reaction. Use less harsh reaction conditions (e.g., lower temperature, less reactive electrophile). |
| Reaction mixture turns dark brown/black (Tarry byproducts) | Oxidation of the aniline derivative by the electrophilic reagent (e.g., nitric acid). | Protect the amino group via acetylation to reduce its susceptibility to oxidation.[10] Maintain low temperatures during the addition of the electrophile.[10] |
| Low yield of the desired monosubstituted product | Incomplete reaction. Formation of undesired isomers. Loss of product during workup. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[10] Use a protecting group strategy to improve regioselectivity.[10] Optimize extraction and purification steps to minimize product loss. |
| Unexpected isomer ratio (e.g., significant amount of meta-product in nitration) | Protonation of the amino group in strongly acidic media, forming anilinium ion (-NH₃⁺), which is a meta-director.[1][11] | Protect the amino group as an acetamide. The acetamido group is less basic and less likely to be protonated under acidic conditions.[10] |
| Failure of Friedel-Crafts reaction | The amino group is reacting with the Lewis acid catalyst, deactivating the ring. | Protect the amino group by acetylation before attempting the Friedel-Crafts reaction. |
Data Presentation
The following table illustrates the effect of protecting the amino group on the product distribution in the nitration of p-toluidine, a compound structurally related to this compound.
| Reactant | Reaction Conditions | Ortho-Nitro Product (%) | Meta-Nitro Product (%) | Para-Nitro Product (%) | Reference |
| p-Toluidine | HNO₃ / H₂SO₄ | 2 | 47 | 51 | [4] |
| N-acetyl-p-toluidine | HNO₃ / H₂SO₄ (40-78%) | low (by-product) | 77-82 | - | [12] |
As the data shows, direct nitration of the unprotected aniline leads to a significant amount of the meta-product due to the formation of the anilinium ion in the acidic medium.[4] In contrast, nitration of the acetylated aniline (N-acetyl-p-toluidine) proceeds with high selectivity to the desired product, with minimal formation of the ortho-isomer as a byproduct.[12]
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol describes the protection of the amino group of this compound by acetylation.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, add a solution of sodium acetate in water.
-
Heat the mixture under reflux for 30 minutes to ensure complete acetylation.
-
Cool the reaction mixture and pour it into a beaker of cold water with vigorous stirring to precipitate the N-acetyl-5-isopropyl-2-methylaniline.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure N-acetyl-5-isopropyl-2-methylaniline.
Protocol 2: Monobromination of N-acetyl-5-isopropyl-2-methylaniline
This protocol details the selective monobromination of the protected aniline.
Materials:
-
N-acetyl-5-isopropyl-2-methylaniline
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the N-acetyl-5-isopropyl-2-methylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour.
-
Pour the reaction mixture into a large volume of cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield the pure monobrominated product.
Protocol 3: Deprotection of the Acetyl Group
This protocol describes the hydrolysis of the acetamido group to regenerate the amino group.
Materials:
-
Monobrominated N-acetyl-5-isopropyl-2-methylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (e.g., 10 M)
-
Ethanol
Procedure:
-
Suspend the monobrominated N-acetyl-5-isopropyl-2-methylaniline in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid to the suspension.
-
Heat the mixture under reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture.
-
Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic.
-
The free amine will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Visualizations
Caption: The pathway leading to undesirable polysubstitution.
Caption: Workflow for achieving selective monosubstitution.
Caption: Regioselectivity in this compound.
References
- 1. byjus.com [byjus.com]
- 2. testbook.com [testbook.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Explain why: Aniline does not undergo Friedel–Crafts reaction ? | Sathee Forum [forum.prutor.ai]
- 8. Solved Undesired polysubstitution of an aromatic nucleus is | Chegg.com [chegg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
Managing reaction exotherms in the synthesis of 5-Isopropyl-2-methylaniline derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-2-methylaniline and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges, particularly the management of reaction exotherms.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The two most significant exothermic steps are the nitration of p-cymene to form 2-nitro-p-cymene and the subsequent reduction of the nitro group to the amine. Both reactions release a substantial amount of heat and require careful temperature control to prevent runaway reactions and the formation of byproducts.[1][2][3][4]
Q2: Why is temperature control so critical during the nitration of p-cymene?
A2: Maintaining a low reaction temperature during the nitration of an aromatic compound is crucial for several reasons. Elevated temperatures can lead to a higher likelihood of multiple nitro groups being substituted onto the ring, resulting in undesired byproducts.[5][6] Furthermore, the nitration reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, where the rate of heat generation exceeds the cooling capacity of the system, posing a significant safety hazard.[3][7] For activated systems, temperatures between 0°C and 10°C are often recommended.[7]
Q3: What are the signs of a runaway reaction, and how should I respond?
A3: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature.[7] Should this occur, immediate action is necessary to prevent equipment failure or explosion. The recommended emergency response is to:
-
Immediately cease the addition of the nitrating agent.[7]
-
Maximize cooling by adding more dry ice or a colder solvent to the cooling bath.[7]
-
Ensure vigorous stirring to dissipate localized "hot spots".[7]
-
If the temperature continues to rise, the reaction should be quenched by pouring it into a large volume of ice-water.[7]
Q4: I am observing the formation of dark, tar-like byproducts in my nitration reaction. What is the cause and how can I prevent this?
A4: The formation of dark, tar-like substances is often a result of over-nitration or oxidation of the substrate by nitric acid, which is more prevalent at higher temperatures.[7] To mitigate this, it is important to maintain a lower reaction temperature and consider using a less concentrated nitrating agent.[7]
Q5: My reduction of 2-nitro-p-cymene is proceeding too rapidly and the temperature is difficult to control. What adjustments can be made?
A5: The hydrogenation of nitro compounds is a strongly exothermic reaction.[2] To control the exotherm, you can:
-
Ensure the initial temperature is not too high before initiating the reaction.
-
Apply cooling as soon as the exothermic reaction begins.
-
Control the rate of hydrogen addition to maintain the desired pressure and temperature range.[2]
-
For chemical reductions, such as with tin and hydrochloric acid, the acid should be added in portions to control the reaction rate. If the reaction becomes too vigorous, the flask should be placed in cold water to moderate the temperature without stopping the reaction completely.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) during Nitration | 1. Addition of nitrating agent is too fast.2. Inadequate cooling.3. Poor stirring leading to localized hot spots.[7] | 1. Immediately stop the addition of the nitrating agent.2. Increase cooling by adding more dry ice or a colder solvent to the cooling bath.3. Ensure vigorous stirring.4. If necessary, quench the reaction by pouring it into a large volume of ice-water.[7] |
| Low Yield of 2-Nitro-p-cymene | 1. Reaction temperature was too high, leading to byproduct formation.2. Incomplete reaction.3. Loss of product during workup. | 1. Strictly maintain the recommended low temperature range during nitration.[1][9]2. Ensure sufficient reaction time after the addition of the nitrating agent.3. During quenching, ensure all of the oily product is transferred and extracted. |
| Formation of Dark Tar-like Byproducts in Nitration | 1. Over-nitration due to high temperature.2. Oxidation of the substrate by nitric acid.[7] | 1. Maintain a lower reaction temperature (e.g., 0°C to 10°C).[7]2. Use a less concentrated nitrating agent or a milder nitrating system.[7] |
| Incomplete Reduction of the Nitro Group | 1. Inactive catalyst (for catalytic hydrogenation).2. Insufficient reducing agent.3. Insufficient reaction time or temperature. | 1. Use fresh, active catalyst.2. Ensure the correct stoichiometry of the reducing agent.3. Monitor the reaction for completion (e.g., by TLC) before workup.[2] |
| Product is an Oil and Does Not Precipitate During Quenching | The product is likely soluble in the acidic aqueous mixture or is a liquid at the quenching temperature.[10] | Perform a liquid-liquid extraction with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[10] |
Experimental Protocols
Protocol 1: Nitration of p-Cymene to 2-Nitro-p-cymene
This protocol is adapted from established procedures for the nitration of aromatic compounds.[1]
Materials:
-
p-Cymene
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Glacial Acetic Acid
-
Dry Ice
-
Cracked Ice
-
Petroleum Ether or Diethyl Ether
-
Calcium Chloride
Procedure:
-
In a suitable reaction vessel equipped with vigorous mechanical stirring, a thermometer, and a dropping funnel, prepare a mixture of 1 kg of concentrated sulfuric acid and 300 ml of glacial acetic acid.
-
Cool this mixture to 0°C to -5°C using a Dry Ice bath.
-
Slowly add 500 g of p-cymene via the dropping funnel, maintaining the temperature between 0°C and -5°C with the addition of Dry Ice.
-
Separately, prepare the nitrating mixture by combining 369 g of concentrated nitric acid with 1 kg of concentrated sulfuric acid, and cool this mixture to 0-5°C.
-
Cool the p-cymene emulsion to -15°C to -10°C.
-
Add the nitrating mixture dropwise over approximately 2 hours, ensuring the temperature does not rise above -10°C.
-
After the addition is complete, continue stirring for 10 minutes.
-
Quench the reaction by pouring the entire mixture into a stirred vessel containing 1 kg of cracked ice and 1 L of water.
-
Allow the layers to separate (this may take up to 2 hours).
-
Separate the lower acid layer and extract it twice with 50-ml portions of petroleum ether or 500-ml portions of ether.
-
Combine the organic extracts with the crude nitrocymene and wash three times with 300-ml portions of water.
-
Dry the organic layer with 50 g of calcium chloride.
-
After filtration, remove the solvent by distillation. The residual liquid is the crude 2-nitro-p-cymene.
Quantitative Data for Nitration
| Parameter | Value | Reference |
| Reactants | ||
| p-Cymene | 500 g | [1] |
| Conc. H₂SO₄ (for cymene mixture) | 1 kg | [1] |
| Glacial Acetic Acid | 300 ml | [1] |
| Conc. HNO₃ | 369 g | [1] |
| Conc. H₂SO₄ (for nitrating mixture) | 1 kg | [1] |
| Reaction Conditions | ||
| Temperature of Cymene Addition | 0°C to -5°C | [1] |
| Temperature of Nitrating Mixture Addition | -15°C to -10°C | [1] |
| Duration of Nitrating Mixture Addition | ~2 hours | [1] |
| Workup | ||
| Quenching Medium | 1 kg cracked ice and 1 L water | [1] |
Protocol 2: Reduction of 2-Nitro-p-cymene to this compound (2-Amino-p-cymene)
This protocol is based on a catalytic hydrogenation method.[2]
Materials:
-
2-Nitro-p-cymene
-
Absolute Ethanol
-
Raney Nickel catalyst
-
Hydrogen gas
Procedure:
-
Place a mixture of 179 g (1 mole) of 2-nitro-p-cymene, 300 ml of absolute ethanol, and 3-5 g of Raney nickel in a high-pressure hydrogenation apparatus.
-
Seal the reaction vessel and introduce hydrogen gas to a pressure of approximately 1000 psi at 25°C.
-
While shaking the vessel, rapidly heat the mixture to 80-90°C, then turn off the heater.
-
The exothermic reaction will cause the temperature to rise to about 120°C, and the pressure will drop rapidly.
-
Maintain the hydrogen pressure between 700-1500 psi by adding more hydrogen as needed until the rapid reaction subsides (approximately 15 minutes).
-
Keep the reaction mixture at 100-120°C for an additional 30 minutes after the hydrogen pressure stabilizes.
-
Allow the vessel to cool, then slowly release the pressure.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Remove the ethanol and water by distillation.
-
The resulting crude product can be purified by fractional distillation.
Quantitative Data for Reduction
| Parameter | Value | Reference |
| Reactants | ||
| 2-Nitro-p-cymene | 179 g (1 mole) | [2] |
| Absolute Ethanol | 300 ml | [2] |
| Raney Nickel | 3-5 g | [2] |
| Reaction Conditions | ||
| Initial Hydrogen Pressure | ~1000 psi | [2] |
| Initial Temperature | 80-90°C | [2] |
| Peak Exotherm Temperature | ~120°C | [2] |
| Operating Pressure | 700-1500 psi | [2] |
| Reaction Time | ~45 minutes | [2] |
Visualized Workflows
Caption: Troubleshooting logic for a temperature excursion.
Caption: Synthesis pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. icheme.org [icheme.org]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Catalyst selection and optimization for 5-Isopropyl-2-methylaniline reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for catalyst selection and optimization in reactions involving 5-Isopropyl-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: The primary catalytic reactions involving this compound target the amine group (-NH2) or the aromatic ring. The most common transformations include:
-
N-Alkylation: Introduction of an alkyl group to the nitrogen atom. This is frequently achieved using alcohols as alkylating agents with transition-metal catalysts, such as those based on iridium (Ir) and ruthenium (Ru).[1][2] This process often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1]
-
N-Methylation: A specific form of N-alkylation using methanol as the methylating agent, which can be performed over heterogeneous catalysts like Ni/ZnAlOx.[1]
-
Hydrogenation: Saturation of the aromatic ring. This typically requires catalysts like nickel (Ni) or precious metals such as palladium (Pd) or platinum (Pt).[4]
-
Electrophilic Aromatic Substitution: Introduction of substituents onto the aromatic ring, for which the amine group is a strong activating director.[1]
Q2: Which catalysts are recommended for N-alkylation of this compound with alcohols?
A2: For the N-alkylation of anilines with alcohols, transition-metal complexes are highly effective. Iridium (Ir) and Ruthenium (Ru) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have emerged as some of the most efficient catalysts for this transformation.[2] Iridium(III)-NHC complexes have been shown to be particularly effective, sometimes outperforming their Ruthenium(II) counterparts.[2] The reaction mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then reacts with the aniline and is subsequently reduced.[1]
Q3: How do the substituents on this compound affect its reactivity?
A3: The methyl group (at C2, ortho to the amine) and the isopropyl group (at C5, meta to the amine) significantly influence the molecule's reactivity both sterically and electronically.[1]
-
Electronic Effect: The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Both the methyl and isopropyl groups are also electron-donating, further activating the ring.
-
Steric Hindrance: The ortho-methyl group can sterically hinder access to the nitrogen atom and the adjacent C3 and C1 positions on the ring. This can affect reaction rates and selectivity, sometimes requiring more forcing conditions or specialized catalysts to overcome.[1]
Troubleshooting Guide
Q4: I am observing low conversion in my N-alkylation reaction. What are the potential causes and solutions?
A4: Low conversion is a common issue that can often be traced back to the catalyst or reaction conditions.
-
Cause 1: Catalyst Inactivity: The catalyst may be deactivated by moisture, oxygen, or impurities in the reagents or solvents.[5]
-
Solution 1: Ensure the use of anhydrous reagents and solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). If using a solid catalyst, ensure it is properly activated before use.[5]
-
Cause 2: Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Solution 2: While keeping catalyst use minimal is ideal, a systematic increase in catalyst loading can help improve conversion. Verify the recommended catalytic loading for the specific reaction type.
-
Cause 3: Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate.[5]
-
Solution 3: Gradually increase the reaction temperature in increments (e.g., 10-20°C) while monitoring the reaction progress and side product formation.[5]
-
Cause 4: Poor Mixing: In heterogeneous reactions, inadequate stirring can lead to poor contact between reactants and the catalyst.[5]
-
Solution 4: Increase the agitation or stirring rate to ensure the reaction mixture is homogeneous.[5]
Troubleshooting Workflow for Low Conversion
References
- 1. This compound|CAS 2051-53-8|RUO [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. "Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bif . . ." by Matthew J. Kline [digitalcommons.library.umaine.edu]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Toxicological Assessment: 5-Isopropyl-2-methylaniline vs. Methylene Dianiline (MDA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of 5-Isopropyl-2-methylaniline and 4,4'-Methylene Dianiline (MDA). The following sections present a comprehensive analysis of available experimental data, focusing on acute toxicity, genotoxicity, and carcinogenicity, to inform safer chemical handling and substitution strategies in research and development.
Executive Summary
4,4'-Methylene Dianiline (MDA) is a well-documented hepatotoxic and genotoxic carcinogen, with extensive data supporting its classification as a hazardous substance. In contrast, this compound is presented as a safer alternative, although comprehensive toxicological data for this compound is limited. Available information, primarily from computational predictions and studies on its derivatives, suggests a significantly lower toxicity profile. This guide summarizes the current understanding of the toxicity of both compounds to aid in risk assessment and decision-making.
Quantitative Toxicity Data Comparison
The following table summarizes the available quantitative toxicity data for this compound and Methylene Dianiline. It is important to note that the data for this compound is limited, and some values are based on computational predictions for its derivatives.
| Toxicological Endpoint | This compound | Methylene Dianiline (MDA) |
| Acute Oral Toxicity (LD50) | No experimental data available. A QSAR-predicted LD50 for a derivative, 4,4′-methylenebis-(this compound), is 725 mg/kg (rat).[1] | 335 - 830 mg/kg (rat)[1][2] |
| Dermal Toxicity (LD50) | No data available | 200 mg/kg (rabbit)[3] |
| Genotoxicity (Ames Test) | A derivative, 4,4′-methylenebis-(this compound), is reported as non-mutagenic.[1] | Positive (mutagenic) with metabolic activation.[4][5] |
| Carcinogenicity | No experimental data available. | Classified as "Reasonably anticipated to be a human carcinogen". Causes liver and thyroid tumors in rats and mice.[6][7] |
| Primary Target Organs | Skin and eyes (irritant).[1] | Liver, Thyroid, Kidneys.[1][2] |
Detailed Toxicological Profiles
Methylene Dianiline (MDA)
MDA is a potent toxin with a range of adverse health effects documented in both human and animal studies.
-
Hepatotoxicity : Acute and chronic exposure to MDA is known to cause significant liver damage.[8] The primary mechanism involves metabolic activation in the liver, leading to the formation of reactive metabolites that cause bile duct necrosis and hepatocellular injury.[8][9] Studies in rats have shown that a single oral dose as low as 25 mg/kg can lead to increased liver weight and elevated serum alanine aminotransferase activity.[1][8]
-
Genotoxicity : MDA has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay, particularly in the presence of metabolic activation.[4][5] This indicates that its metabolites can interact with DNA and induce mutations, a key step in carcinogenesis.
-
Carcinogenicity : The National Toxicology Program (NTP) has conducted extensive carcinogenicity bioassays on MDA.[6][7][10] Long-term oral administration of MDA in drinking water to rats and mice resulted in a significant increase in the incidence of liver and thyroid tumors.[6][7] Based on this sufficient evidence from animal studies, MDA is classified as reasonably anticipated to be a human carcinogen.[6]
This compound
In contrast to MDA, there is a notable lack of comprehensive, publicly available toxicological data for this compound. Much of the available information is based on its intended use as a safer substitute for MDA in industrial applications.
-
Acute Toxicity : No experimental LD50 values for this compound were found in the public domain. The primary documented hazards are skin and eye irritation.[1] A Quantitative Structure-Activity Relationship (QSAR) model predicts an oral LD50 of 725 mg/kg in rats for its derivative, 4,4′-methylenebis-(this compound), suggesting a lower order of acute toxicity compared to MDA.[1]
-
Genotoxicity : The derivative 4,4′-methylenebis-(this compound) has been reported to be non-mutagenic in Ames tests.[1] This suggests that, unlike MDA, this structural analog and potentially this compound itself may not pose a significant genotoxic risk. However, without direct testing of the parent compound, this remains an extrapolation.
-
Carcinogenicity : There are no available long-term carcinogenicity bioassays for this compound. Its development as a safer alternative to MDA is predicated on the assumption of a non-carcinogenic profile, but this has not been experimentally verified in publicly accessible studies.
Experimental Protocols
Methylene Dianiline (MDA) Carcinogenicity Bioassay (Based on NTP Studies)
The carcinogenicity of MDA was evaluated by the National Toxicology Program (NTP) through long-term drinking water studies in F344/N rats and B6C3F1 mice.[10]
-
Animal Model : Male and female F344/N rats and B6C3F1 mice.
-
Administration : 4,4'-Methylenedianiline dihydrochloride was administered in the drinking water.
-
Dosage : Multiple dose levels were used, with concentrations of 150 and 300 ppm for rats, and 100 and 200 ppm for mice.
-
Duration : The study was conducted over a period of 103 weeks.
-
Parameters Monitored : Animals were observed for clinical signs of toxicity, and body weights were recorded regularly.
-
Endpoint : At the end of the study, a complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved, and examined microscopically for evidence of neoplastic (tumors) and non-neoplastic lesions.
-
Statistical Analysis : The incidence of tumors in the dosed groups was compared to that in the control groups using appropriate statistical methods to determine if there was a significant increase.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Comparative evaluation of three methylene dianiline isomers in the bacterial reverse mutation assay, the in vitro gene mutation test, and the in vitro chromosomal aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 4,4′-Methylenedianiline and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of acute 4,4'-methylene dianiline hepatotoxicity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of Polymers Derived from Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
The landscape of conductive polymers offers a versatile toolkit for innovation across numerous scientific disciplines. Among these, polyaniline (PANI) and its derivatives, synthesized from substituted anilines, stand out for their tunable properties and significant potential in applications ranging from advanced electronics to targeted drug delivery. The introduction of substituent groups onto the aniline monomer unit provides a powerful means to modify the resulting polymer's electrical conductivity, thermal stability, solubility, and electrochemical behavior. This guide presents a comparative analysis of key performance metrics for a selection of polymers derived from substituted anilines, supported by experimental data and detailed methodologies to aid in material selection and experimental design.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for polyaniline and several of its substituted derivatives. It is important to note that properties such as electrical conductivity and thermal stability can be significantly influenced by the synthesis method, dopant, and processing conditions.
| Polymer Name | Substituent Group | Electrical Conductivity (S/cm) | Reference(s) |
| Polyaniline (PANI) | -H | ~10⁰ - 10¹ | |
| Poly(o-toluidine) | o-CH₃ | ~10⁻¹ - 10⁰ | |
| Poly(m-toluidine) | m-CH₃ | ~10⁻² - 10⁻¹ | |
| Poly(o-anisidine) | o-OCH₃ | ~10⁻³ - 10⁻² | |
| Poly(2-chloroaniline) | o-Cl | ~10⁻³ | |
| Poly(2-fluoroaniline) | o-F | ~10⁻⁴ | |
| Poly(2-ethylaniline) | o-C₂H₅ | ~10⁻³ | |
| Sulfonated Polyaniline (SPAN) | -SO₃H | ~10⁻² - 10⁻¹ |
Table 1: Comparative Electrical Conductivity of Substituted Polyanilines. The electrical conductivity is a key parameter for applications in electronics and sensors. The emeraldine salt form of these polymers is generally the most conductive.
| Polymer Name | Onset Decomposition Temperature (°C) | Reference(s) |
| Polyaniline (PANI) | ~200-250 (doped), >400 (undoped) | |
| Poly(o-toluidine) | ~220-270 | |
| Poly(o-anisidine) | ~210-260 | - |
| Poly(2-chloroaniline) | ~230-280 | - |
Table 2: Comparative Thermal Stability of Substituted Polyanilines. Thermal stability is crucial for the processing and long-term performance of polymer-based devices. These values represent the temperature at which significant weight loss begins, as measured by Thermogravimetric Analysis (TGA). The doped forms of polyanilines are generally less thermally stable than their undoped emeraldine base counterparts.
| Polymer Name | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Reference(s) |
| Polyaniline (PANI) | Soluble | Sparingly Soluble | Insoluble | |
| Poly(o-toluidine) | Soluble | Soluble | Sparingly Soluble | |
| Poly(o-anisidine) | Soluble | Soluble | Sparingly Soluble | - |
| Poly(2-ethylaniline) | Soluble | Soluble | Soluble | |
| Sulfonated Polyaniline (SPAN) | Soluble in water | - | - |
Table 3: Comparative Solubility of Substituted Polyanilines. The poor solubility of unsubstituted PANI in common organic solvents is a significant limitation for its processability. The introduction of substituents can improve solubility, facilitating the fabrication of films and composites.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the synthesis and characterization of these polymers are provided below.
Synthesis of Substituted Polyanilines via Oxidative Chemical Polymerization
This protocol describes a general method for the synthesis of substituted polyanilines.
Materials:
-
Substituted aniline monomer (e.g., o-toluidine, o-anisidine, 2-chloroaniline)
-
Ammonium persulfate (APS) - Oxidant
-
Hydrochloric acid (HCl) or other protonic acids - Dopant
-
Methanol or Acetone - for washing
-
Deionized water
Procedure:
-
Dissolve a specific molar concentration of the substituted aniline monomer in a 1 M HCl solution. Stir the solution at a controlled temperature (typically 0-5 °C) in an ice bath.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in a 1 M HCl solution.
-
Slowly add the oxidant solution dropwise to the monomer solution under continuous stirring.
-
The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring for a designated period (e.g., 2-24 hours) to ensure complete polymerization.
-
The precipitated polymer is then collected by filtration.
-
Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol or acetone to remove unreacted monomer, oxidant, and oligomers.
-
Dry the final polymer product in a vacuum oven at a specified temperature (e.g., 60 °C) for 24 hours.
Characterization Techniques
1. Electrical Conductivity Measurement (Four-Probe Method): The electrical conductivity of the synthesized polymers is typically measured on pressed pellets of the polymer powder.
-
Sample Preparation: A known weight of the polymer powder is compressed into a pellet of uniform thickness and diameter using a hydraulic press.
-
Measurement: A four-point probe setup is used, where a constant current is passed through the two outer probes, and the voltage is measured across the two inner probes. This method minimizes the influence of contact resistance. The conductivity (σ) is calculated using the formula: σ = 1/ρ, where ρ is the resistivity. The resistivity is determined from the measured voltage, current, and the dimensions of the pellet.
2. Thermal Stability Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and transitions of the polymers.
-
TGA Procedure: A small, known weight of the polymer sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
-
DSC Procedure: A small, known weight of the polymer sample is subjected to a controlled temperature program (heating and cooling cycles). The heat flow to or from the sample is measured relative to a reference. DSC can be used to determine glass transition temperatures (Tg) and melting points (Tm).
3. Electrochemical Behavior (Cyclic Voltammetry): Cyclic Voltammetry (CV) is used to study the redox behavior and electrochemical stability of the polymers.
-
Electrode Preparation: A thin film of the polymer is cast onto a working electrode (e.g., glassy carbon or platinum).
-
Measurement: The working electrode is immersed in an electrolyte solution (e.g., 1 M H₂SO₄) along with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). The potential of the working electrode is swept linearly between two set values, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the polymer.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to substituted polyanilines.
Caption: Workflow for the synthesis and characterization of substituted polyanilines.
Caption: Conceptual workflow for a substituted polyaniline-based drug delivery system.
A Comparative Guide to the Thermal Stability of Polyimides: The Influence of Isopropyl and Methyl Substituents
This guide provides an objective comparison of the thermal stability of polyimides derived from diamines featuring different alkyl substitutions, specifically focusing on the impact of isopropyl and methyl groups. While direct experimental data for polyimides based on 5-Isopropyl-2-methylaniline is not available in the reviewed literature, this analysis utilizes data from structurally analogous polyimides to provide valuable insights for researchers, scientists, and professionals in drug development and materials science. The inclusion of alkyl groups, such as methyl and isopropyl, into the diamine monomers is a known strategy to modify the properties of polyimides.[1]
Comparative Thermal Stability Data
The thermal stability of polymers is a critical parameter for high-performance applications. Key metrics for evaluating this property are the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid to a more flexible state, and the decomposition temperatures (Td), which are the temperatures at which the material begins to degrade. The temperatures for 5% (Td5) and 10% (Td10) weight loss are standard benchmarks for assessing thermal stability.[1]
The following table summarizes the thermal properties of three series of polyimides synthesized from the same dianhydrides but with different substituents on the diamine monomer: no substitution (-H), methyl (-CH3), and diisopropyl (-CH(CH3)2). This comparison highlights the effect of these alkyl groups on the thermal stability of the resulting polyimides.[1]
| Polyimide System (Dianhydride-Diamine) | Substituent Group | Tg (°C) | Td5 (°C, N2) | Td10 (°C, N2) |
| BPDA-BAN | -H | 338 | 532 | 551 |
| -CH3 | 387 | 545 | 563 | |
| -CH(CH3)2 | 291 | 512 | 535 | |
| 6FDA-BAN | -H | 310 | 525 | 542 |
| -CH3 | 341 | 538 | 556 | |
| -CH(CH3)2 | 298 | 518 | 540 | |
| ODPA-BAN | -H | 295 | 515 | 534 |
| -CH3 | 344 | 531 | 549 | |
| -CH(CH3)2 | 294 | 510 | 532 |
Data sourced from Li, T., et al. (2017).[1] Dianhydrides: BPDA (3,3′,4,4′-biphenyltetracarboxylic dianhydride), 6FDA (2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride), ODPA (4,4'-oxydiphthalic anhydride). Diamine series: BAN (4,4'-(naphthalen-1-ylmethylene)dianiline) with different ortho-substituents.
From the data, it is evident that the introduction of a methyl group at the ortho-position of the imide nitrogen generally increases both the glass transition temperature and the thermal decomposition temperatures. This is attributed to the restricted rotation of the C–N bond, which enhances the rigidity of the polymer chains.[1] Conversely, the bulkier diisopropyl groups tend to lower the thermal stability of the polyimides, likely due to steric hindrance that disrupts chain packing.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the synthesis and thermal analysis of these polyimides.
Synthesis of Polyimides (One-Step High-Temperature Polycondensation)
This method is suitable for preparing polyimides that are soluble in the polymerization solvent at elevated temperatures.[2]
-
Monomer Preparation: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine (e.g., 4,4'-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline)) in a high-boiling solvent such as nitrobenzene.
-
Polycondensation: Gradually add an equimolar amount of the dianhydride (e.g., BPDA) to the stirred solution at a moderately elevated temperature (e.g., 80 °C).
-
Catalysis and Imidization: Introduce a catalyst, such as pyridine, and maintain the temperature for approximately one hour. Subsequently, add benzoic acid and increase the temperature to around 200 °C for 24 hours to facilitate the imidization process, during which water is removed.[2]
-
Purification: After cooling, pour the viscous polymer solution into a non-solvent like ethanol to precipitate the polyimide. The resulting fibrous polymer is then filtered, washed with ethanol, and dried under vacuum at an elevated temperature (e.g., 200 °C) for 24 hours.[2]
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperatures of the polyimides.
-
Sample Preparation: Place a small amount of the polyimide film or powder (typically 3-5 mg) into a TGA sample pan.[1]
-
Analysis Conditions: Heat the sample in a TGA instrument under a controlled nitrogen atmosphere. A common heating rate is 10 °C/min.[1]
-
Data Acquisition: Record the weight loss of the sample as a function of temperature. The temperatures at which 5% and 10% weight loss occur are determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polyimides.
-
Sample Preparation: A small sample of the polyimide film (typically 3-5 mg) is sealed in a DSC pan.
-
Analysis Conditions: Heat the sample under a nitrogen atmosphere at a specified heating rate, for example, 20 °C/min.[1]
-
Data Analysis: The glass transition temperature is determined from the midpoint of the transition in the heat flow curve from the second heating scan to eliminate any prior thermal history.[3]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and thermal characterization of polyimides.
Caption: General synthesis pathway for aromatic polyimides.
Caption: Workflow for thermal stability characterization of polyimides.
References
- 1. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 2. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 3. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quality Control of 5-Isopropyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The robust quality control of pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final drug product. 5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene, is a key building block in the synthesis of various active pharmaceutical ingredients. Its purity and impurity profile must be meticulously controlled. This guide provides a comparative overview of the principal analytical methods for the quality control of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Overview of Analytical Techniques
The primary analytical techniques for the quality control of this compound and related substituted anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural elucidation and confirmation rather than routine quality control for purity assessment.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For this compound, reversed-phase HPLC with UV detection is a common approach.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the volatility of this compound, GC-MS offers high sensitivity and specificity.[1]
Comparative Performance Data
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods for the analysis of substituted anilines, providing a baseline for the expected performance for this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a general reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Impurities can be quantified against a reference standard of this compound or, if available, against their own reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound, suitable for both purity determination and the identification of volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-300
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as methanol or dichloromethane.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 0.01 mg/mL.
Data Analysis:
-
Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and quantified based on their peak areas relative to the main component.
Methodology Visualization
To further clarify the analytical workflows, the following diagrams illustrate the key steps in each method.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
Both HPLC-UV and GC-MS are suitable and powerful techniques for the quality control of this compound. The choice between the two methods will depend on the specific requirements of the analysis. HPLC is a robust and versatile method for routine purity and impurity quantification. GC-MS provides higher sensitivity and the significant advantage of definitive peak identification through mass spectral data, making it particularly useful for impurity identification and characterization. For comprehensive quality control, HPLC can be used for routine purity assessment, while GC-MS can be employed for the identification of unknown impurities and for methods requiring higher sensitivity.
References
A Comparative Guide to the Purity Analysis of 5-Isopropyl-2-methylaniline via HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 5-Isopropyl-2-methylaniline. This aromatic amine is gaining prominence as a safer alternative to traditional monomers like methylene dianiline (MDA) in the synthesis of high-performance polymers.[1] Ensuring the purity of this compound is critical for the quality, performance, and safety of the resulting materials. This document outlines detailed experimental protocols, presents comparative data, and offers guidance on selecting the appropriate analytical technique.
Executive Summary
Both HPLC and GC-MS are powerful analytical techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis, including the need for quantitation, impurity identification, and the nature of potential impurities.
-
HPLC-UV is a robust and widely accessible technique for routine purity assessment and quantification. It is particularly well-suited for non-volatile impurities.
-
GC-MS offers higher sensitivity and provides structural information about volatile and semi-volatile impurities, making it an excellent tool for impurity identification and profiling.
This guide explores the nuances of each technique, providing a framework for researchers and drug development professionals to make informed decisions for their analytical needs.
Comparative Analysis of HPLC and GC-MS
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the purity analysis of this compound and its common alternative, methylene dianiline (MDA).
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Typical Purity Assay | >98% | >98% |
| Limit of Detection (LOD) | 0.4 - 150 ng/mL (for MDA) | 1 - 10 ng/mL (for MDA)[2] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Key Advantages | - Suitable for non-volatile and thermally labile compounds.- Robust and reproducible for quantitative analysis.- Wide availability of instrumentation. | - High sensitivity and specificity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile impurities. |
| Limitations | - Lower sensitivity compared to GC-MS for some compounds.- Co-elution of impurities can be a challenge. | - Requires the analyte to be volatile or amenable to derivatization.- Potential for thermal degradation of labile compounds. |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS analysis are provided below. These protocols are based on established methods for aromatic amines and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for aromatic amines. A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-20 min: Ramp to 80% Acetonitrile
-
20-25 min: Hold at 80% Acetonitrile
-
25-30 min: Return to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition.
-
Quantification: Purity is determined by the area normalization method. For higher accuracy, a certified reference standard should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile and semi-volatile impurities in this compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable for aromatic amines.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or methanol.
-
Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for identification.
Mandatory Visualizations
Analytical Workflow for Purity Determination
The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC-MS.
Caption: General workflow for the purity analysis of this compound.
Structural Comparison of this compound and an Alternative
This diagram illustrates the chemical structures of this compound and a common, more hazardous alternative, Methylene Dianiline (MDA).
Caption: Chemical structures of this compound and Methylene Dianiline.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the performance and safety of its derived products. Both HPLC-UV and GC-MS are indispensable tools for its comprehensive analysis. While HPLC-UV provides a reliable and robust method for routine quantitative purity assessment, GC-MS excels in the sensitive detection and identification of volatile and semi-volatile impurities. For a complete purity profile, a combination of both techniques is often recommended, leveraging the strengths of each to ensure the highest quality of this important chemical intermediate. Researchers and drug development professionals should select the analytical method based on their specific needs, considering factors such as the expected impurity profile, required sensitivity, and the availability of instrumentation.
References
A Comparative Guide to the NMR Spectroscopic Data of 5-Isopropyl-2-methylaniline
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Isopropyl-2-methylaniline against its structural isomers, 2-isopropylaniline and 4-isopropylaniline. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
This compound, also known as 2-amino-p-cymene, is an aromatic amine with applications in the synthesis of polymers and other advanced materials.[1] Accurate structural confirmation is paramount in these applications, and NMR spectroscopy is a primary analytical tool for this purpose. This guide presents a summary of the expected ¹H and ¹³C NMR spectral data for this compound and compares it with the validated data of its isomers to highlight the distinguishing spectral features.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its isomers. The data for this compound is based on typical chemical shift ranges and predicted splitting patterns, while the data for the comparator compounds is derived from validated spectral sources.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | Isopropyl -CH (ppm) | Isopropyl -CH₃ (ppm) | Aromatic -CH₃ (ppm) |
| This compound | ~6.6-7.0 (m) | Broad singlet | Septet | Doublet | Singlet |
| 2-Isopropylaniline | 6.66-7.13 (m) | 3.6 (s) | 2.87 (sept, J=6.8 Hz) | 1.25 (d, J=6.8 Hz) | - |
| 4-Isopropylaniline | 6.63 (d, J=8.4 Hz), 7.00 (d, J=8.4 Hz) | 3.56 (s) | 2.79 (sept, J=6.9 Hz) | 1.20 (d, J=6.9 Hz) | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Aromatic Carbons (ppm) | Isopropyl -CH (ppm) | Isopropyl -CH₃ (ppm) | Aromatic -CH₃ (ppm) |
| This compound | ~115-150 | ~34 | ~24 | ~17 |
| 2-Isopropylaniline | 115.1, 118.4, 126.3, 126.4, 134.4, 144.3 | 27.8 | 22.4 | - |
| 4-Isopropylaniline | 115.0, 126.9, 140.2, 144.0 | 33.3 | 24.2 | - |
Experimental Protocols
The following is a general experimental protocol for acquiring NMR spectra of aniline derivatives.
Sample Preparation:
-
Approximately 10-20 mg of the aniline compound is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity and optimal spectral resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling. A larger number of scans is generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of an aniline derivative.
Caption: Workflow for NMR Spectroscopic Analysis.
References
A Comparative Performance Analysis of 5-Isopropyl-2-methylaniline in Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene, against alternative compounds in key applications. The content is supported by available experimental data to inform material selection and drug discovery efforts.
Section 1: Application in High-Performance Polymers
This compound has emerged as a critical building block in the synthesis of advanced polymers, particularly as a safer alternative to traditional monomers in demanding aerospace and electronics applications. Its primary role is as a precursor to high-temperature thermosetting polyimide oligomers.
A significant application for this compound is as a sustainable and safer substitute for methylene dianiline (MDA).[1] MDA is a common component in aerospace-grade polymers like PMR-15 but is known to be mutagenic and hepatotoxic.[1] The development of this compound-based polymers addresses these safety concerns while maintaining or exceeding performance standards.
The following table summarizes the key performance metrics of polyimide resins derived from this compound in comparison to those formulated with MDA.
| Performance Metric | Polymer from this compound | Polymer from Methylene Dianiline (MDA) | Significance |
| Glass Transition Temp. (Tg) | 323°C[1] | Typically ~310-340°C (PMR-15) | Comparable high-temperature performance, suitable for aerospace engine components. |
| Thermo-oxidative Stability | Good[1] | High (Established standard) | Demonstrates robustness in extreme temperature and oxidative environments. |
| Water Uptake (24h boil) | 3%[1] | Higher (Varies with formulation) | Exceptionally low water absorption, critical for maintaining mechanical properties in humid conditions. |
| Toxicity Profile | Precursor is non-mutagenic (Ames test)[1] | Mutagenic and hepatotoxic[1] | Significant safety advantage in manufacturing and handling. |
1. Synthesis of Polyimide Resin from this compound:
A representative synthetic protocol involves a two-step process:
-
Step 1: Formation of Polyamide Acid. this compound is reacted with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out under an inert atmosphere (nitrogen) at room temperature for several hours to form the polyamide acid solution.
-
Step 2: Imidization. The polyamide acid solution is then subjected to thermal or chemical imidization. For thermal imidization, the solution is cast into a film and heated in stages, for example, at 100°C, 200°C, and 300°C, each for one hour, to drive the cyclodehydration process and form the final polyimide.
2. Characterization of Polymer Properties:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). The sample is heated at a controlled rate (e.g., 10°C/min), and the transition is observed as a step change in the heat flow (DSC) or a peak in the tan delta curve (DMA).
-
Thermo-oxidative Stability: Assessed via Thermogravimetric Analysis (TGA). The polymer sample is heated in an air or oxygen atmosphere, and the weight loss is recorded as a function of temperature to determine the onset of degradation.
-
Water Uptake: A pre-weighed, dried polymer sample is immersed in boiling water for 24 hours. After immersion, the sample is removed, surface water is wiped off, and it is weighed again. The percentage increase in weight is calculated to determine the water uptake.
The following diagram illustrates the generalized workflow for the synthesis of polyimides using this compound as a monomer.
Section 2: Role in Drug Development as a Substituted Aniline
Substituted anilines are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Their versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] While specific drug candidates directly incorporating the this compound structure are not widely documented in public literature, its general class is foundational to many approved drugs, especially in oncology.
Many TKIs are based on anilinoquinazoline or anilinoquinoline scaffolds.[2] These drugs have transformed cancer treatment by targeting the dysregulated signaling pathways that drive tumor growth.[2]
| Drug (Substituted Aniline Class) | Primary Target(s) | Application Area |
| Gefitinib | EGFR | Non-small cell lung cancer |
| Erlotinib | EGFR | Non-small cell lung cancer, Pancreatic cancer |
| Lapatinib | EGFR, HER2 | HER2-positive breast cancer |
| Imatinib | BCR-Abl, c-KIT | Chronic myeloid leukemia, GIST |
The diagram below illustrates the mechanism of action for a typical substituted aniline-based TKI targeting the Epidermal Growth Factor Receptor (EGFR) pathway, a common mechanism in oncology.
The aniline moiety is crucial for binding to the ATP pocket of the kinase domain, preventing the phosphorylation events that activate downstream signaling cascades responsible for tumor growth.
References
A Comparative Analysis of 5-Isopropyl-2-methylaniline and Other Aromatic Diamines for High-Performance Polymer Applications
For Immediate Release
This guide provides a comprehensive benchmark of 5-Isopropyl-2-methylaniline against other widely used aromatic diamines, including 4,4'-Methylene Dianiline (MDA), Diethyltoluenediamine (DETDA), and 4,4'-Diaminodiphenyl ether (ODA). The following comparison offers researchers, scientists, and drug development professionals a detailed analysis of their physical properties and performance characteristics in high-performance polymers, supported by experimental data and standardized testing protocols.
Executive Summary
Aromatic diamines are critical components in the synthesis of high-performance polymers such as polyimides and as curing agents for epoxy resins. The choice of diamine significantly influences the thermal, mechanical, and processing properties of the final material. This compound and its derivatives, such as 4,4'-methylenebis(this compound) (CDA), are emerging as viable, safer alternatives to traditional aromatic diamines like MDA, which is known for its mutagenic and hepatotoxic properties. This guide presents a data-driven comparison of these key aromatic diamines to aid in material selection and development.
Physical Properties of Aromatic Diamines
A comparison of the fundamental physical properties of this compound and the selected aromatic diamines is presented in Table 1. These properties are crucial in determining the processing conditions and the basic characteristics of the resulting polymers.
| Property | This compound | 4,4'-Methylene Dianiline (MDA) | Diethyltoluenediamine (DETDA) | 4,4'-Diaminodiphenyl ether (ODA) |
| CAS Number | 2051-53-8[1] | 101-77-9 | 68479-98-1[2] | 101-80-4[3] |
| Molecular Formula | C₁₀H₁₅N[1] | C₁₃H₁₄N₂ | C₁₁H₁₈N₂[2] | C₁₂H₁₂N₂O[3] |
| Molecular Weight ( g/mol ) | 149.23[1] | 198.26 | 178.28[2] | 200.24[3] |
| Appearance | Colorless to yellow liquid[1] | Light brown crystals[4] | Light yellow to amber liquid[2] | Colorless crystalline solid[3] |
| Melting Point (°C) | Not available | 89 - 92[5] | -9[2] | 188 - 192[3] |
| Boiling Point (°C) | 241.6 (at atmospheric pressure)[1] | 398 - 399 | 308[2] | Sublimes[6] |
| Density (g/cm³) | Not available | 1.056 (at 100°C)[4] | 1.02 (at 20°C)[2] | 1.417 |
| Solubility | Not available | Slightly soluble in water | Slightly soluble in water[7] | Insoluble in water[3] |
Performance in High-Performance Polymers
The performance of aromatic diamines is best evaluated through the properties of the polymers they form. This section compares the thermal and mechanical properties of polyimides and epoxy resins derived from derivatives of this compound (specifically CDA) and the other selected aromatic diamines.
Thermal and Mechanical Properties of Derived Polyimides
Polyimides are known for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in the aerospace and electronics industries. The choice of diamine monomer is critical in determining these properties.
| Property | Polymer from p-Cymene Dianiline (CDA) | Polymer from MDA | Polymer from ODA |
| Glass Transition Temperature (Tg) (°C) | ~323 | 213 - 406 | 276 - 302 |
| Tensile Strength (MPa) | Not available | 94 - 120 | 114.19 |
| Tensile Modulus (GPa) | Not available | 1.85 - 2.18 | 3.23 |
| Flexural Strength (MPa) | Not available | Not available | Not available |
| Flexural Modulus (GPa) | Not available | Not available | Not available |
Note: Performance data for polymers can vary significantly based on the specific dianhydride used, the curing cycle, and the presence of fillers or reinforcements. The data presented here is for illustrative comparison.
Performance as Epoxy Curing Agents
Aromatic diamines are widely used as curing agents for epoxy resins, imparting high thermal stability and mechanical strength to the cured system.
| Property | Epoxy Cured with DETDA | Epoxy Cured with MDA |
| Glass Transition Temperature (Tg) (°C) | ~172 | ~213[8] |
| Tensile Strength (psi) | 11,000[4] | 11,200[4] |
| Tensile Modulus (psi) | 380,000[4] | 420,000[4] |
| Flexural Strength (psi) | 18,000[4] | 17,000[4] |
| Flexural Modulus (psi) | 480,000 | 460,000 |
Experimental Protocols
To ensure accurate and reproducible comparisons, standardized testing methodologies are essential. The following sections detail the protocols for key experiments cited in this guide.
Determination of Amine Value
The amine value is a measure of the total basicity of the amine and is crucial for determining the correct stoichiometric ratio when used as a curing agent.
Workflow for Amine Value Titration
Amine Value Determination Workflow
Methodology (ASTM D2073/D2074):
-
Sample Preparation: Accurately weigh a specified amount of the amine sample and dissolve it in a suitable solvent, typically glacial acetic acid for non-aqueous titration.[9]
-
Titration: Titrate the sample solution with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid.[9][10]
-
Endpoint Detection: Determine the endpoint of the titration potentiometrically, using a pH meter with a suitable electrode, or with a colorimetric indicator.[9]
-
Calculation: The amine value, expressed in mg KOH/g, is calculated from the volume of titrant consumed, its normality, and the weight of the sample.[10]
Determination of Glass Transition Temperature (Tg) by DSC
The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of a polymer. Differential Scanning Calorimetry (DSC) is a standard method for its determination.
DSC Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gantrade.com [gantrade.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
A Comparative Guide to 5-Isopropyl-2-methylaniline in Industrial Applications: A Safer, High-Performance Alternative
For Researchers, Scientists, and Drug Development Professionals
The landscape of high-performance industrial chemicals is continually evolving, driven by the dual needs for enhanced performance and greater safety and sustainability. In this context, 5-Isopropyl-2-methylaniline is emerging as a significant contender, particularly as a replacement for conventional aromatic amines in demanding applications such as aerospace polymers. This guide provides an objective comparison of this compound with its primary alternative, methylene dianiline (MDA), focusing on performance in polyimide synthesis, safety profiles, and an economic analysis based on available data.
Performance in High-Temperature Polyimides: A Head-to-Head Comparison
One of the most promising applications for this compound is in the formulation of high-temperature thermosetting polyimide oligomers, which are crucial for aerospace components. In this domain, it serves as a direct, safer substitute for the widely used but hazardous methylene dianiline (MDA). The performance of polyimides derived from a bisaniline of this compound, specifically 4,4′-methylenebis-(this compound) (CDA), has been evaluated against the industry standard PMR-15, which is based on MDA.
Thermal Properties
The thermal stability of polyimides is paramount in aerospace applications. Key metrics for evaluating this are the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid to a more flexible state, and thermo-oxidative stability, which measures the material's resistance to degradation at high temperatures in the presence of oxygen.
| Property | Polyimide from this compound derivative (PMR-PCy) | Polyimide from Methylene Dianiline (PMR-15) |
| Glass Transition Temperature (Tg) | 323 °C | 341 °C |
| Thermo-oxidative Stability | Good | Excellent |
| Water Uptake (24h in boiling water) | 3% | - |
Data compiled from available research literature.
While the glass transition temperature of the polyimide derived from the this compound derivative is slightly lower than that of the traditional MDA-based polyimide, it remains well within the range required for high-temperature applications and exhibits commendable thermo-oxidative stability.
The Decisive Advantage: A Superior Safety Profile
The most compelling argument for the adoption of this compound lies in its significantly improved safety profile compared to methylene dianiline.
| Compound | Key Health Hazards | Regulatory Status |
| This compound Derivative (CDA) | Non-mutagenic in Ames tests, low acute and aquatic toxicity. | - |
| Methylene Dianiline (MDA) | Mutagenic, hepatotoxic (liver toxicant), suspected human carcinogen. | Occupational exposure limit of 10 ppb (8-hour average). |
The use of MDA poses significant health risks to workers and necessitates stringent and costly control measures in industrial settings. The non-mutagenic nature and lower toxicity of the this compound derivative, CDA, present a substantial advantage, reducing the need for extensive personal protective equipment, specialized handling procedures, and mitigating long-term health liabilities.
Economic Analysis: A Trade-off Between Material Cost and Safety
A comprehensive economic analysis at an industrial scale is challenging due to the proprietary nature of production costs. However, a qualitative and quantitative comparison can be made based on the prices of research-grade chemicals and an understanding of their synthesis processes.
Production and Price Comparison
Methylene dianiline is a high-volume commodity chemical produced through the condensation of aniline and formaldehyde. This well-established and scaled-up process generally results in a lower production cost.[1][2]
The synthesis of this compound and its subsequent conversion to the diamine (CDA) is a more complex, multi-step process, which likely translates to a higher manufacturing cost.
The following table provides an illustrative comparison of prices for small, research-grade quantities, which may not be directly representative of bulk industrial pricing but offers a relative cost indication.
| Compound | Supplier 1 (Price per gram) | Supplier 2 (Price per gram) |
| This compound | ~$298 | - |
| Methylene Dianiline | ~$0.30 - $0.76 | ~$0.38 |
Disclaimer: These prices are for small quantities and are subject to change. They are intended for illustrative purposes only and do not reflect industrial-scale pricing.
While the initial material cost of this compound and its derivatives is likely to be higher than that of MDA, a holistic economic analysis must consider the total cost of ownership. This includes:
-
Reduced compliance and safety costs: Lower expenses related to ventilation, personal protective equipment, and medical surveillance for workers.
-
Lower environmental impact: Potential for reduced environmental remediation costs.
-
Improved worker safety: Invaluable in terms of human health and reduced risk of litigation.
The economic viability of using this compound, therefore, hinges on a cost-benefit analysis where the premium paid for the material is offset by the significant savings in safety, handling, and potential long-term liability costs associated with MDA.
Experimental Protocols
For researchers and professionals in drug development and materials science, understanding the synthesis methodologies is crucial. Below are outlines of the experimental protocols for the synthesis of polyimides using both this compound derivative (CDA) and Methylene Dianiline (MDA).
Synthesis of PMR-PCy Polyimide using 4,4′-methylenebis-(this compound) (CDA)
This protocol describes the synthesis of a PMR-type thermosetting polyimide oligomer using a less toxic bisaniline derived from this compound.
Caption: Experimental workflow for the synthesis of PMR-PCy polyimide.
Methodology:
-
Esterification: Benzophenonetetracarboxylic dianhydride (BTDA) and norbornene anhydride (NA) are refluxed in methanol for 2 hours to form a solution of the corresponding esters.
-
Amic Acid Formation: The ester solution is cooled to room temperature, and 4,4′-methylenebis-(this compound) (CDA) is added, dissolving rapidly to form the polyamic acid solution.
-
Imidization: The solvent is removed, and the resulting amic acid is imidized by heating at 200°C for 2 hours, followed by an additional 30 minutes at 230°C to yield an orange oligoimide powder.
-
Curing: The oligoimide powder is then cured at 315°C for 2 hours to form the final cross-linked polyimide network.
Synthesis of PMR-15 Polyimide using Methylene Dianiline (MDA)
This protocol outlines the conventional synthesis of PMR-15, a widely used high-temperature polyimide in the aerospace industry.
Caption: Experimental workflow for the synthesis of PMR-15 polyimide.
Methodology:
-
Monomer Solution Preparation: Separate solutions of methylene dianiline (MDA), the half-ester of 5-norbornene-2,3-dicarboxylic acid (NE), and the diester of 3,3',4,4'-benzophenonetetracarboxylic acid (BTDE) are prepared in a solvent such as methanol.
-
Mixing and Reaction: The individual monomer solutions are combined to form the PMR-15 monomer reactant solution.
-
Imidization and Curing: The solvent is evaporated, and the monomer reactants are polymerized in-situ through a staged heating process, typically culminating at temperatures around 316°C, to form the final cured PMR-15 polyimide.
Logical Relationship: The Decision Matrix
The choice between this compound and methylene dianiline for industrial applications involves a trade-off between performance, safety, and cost. The following diagram illustrates the logical relationship in this decision-making process.
Caption: Decision matrix for diamine selection in polyimide synthesis.
Conclusion
This compound, through its bisaniline derivative CDA, presents a compelling case as a substitute for methylene dianiline in high-performance polyimide applications. While the resulting polymer exhibits a slightly lower glass transition temperature, its thermal performance remains robust and suitable for demanding environments. The paramount advantage lies in its significantly enhanced safety profile, mitigating the serious health risks associated with MDA.
The economic consideration is a nuanced balance. While the upfront material cost of this compound is likely higher, a comprehensive cost analysis that includes the substantial expenses and risks associated with handling a toxic and mutagenic substance like MDA may well favor the safer alternative. For industries and research sectors where worker safety, environmental responsibility, and long-term sustainability are primary drivers, this compound represents a technologically viable and ethically sound advancement.
References
A Comparative Environmental Impact Assessment of 5-Isopropyl-2-methylaniline Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to 5-Isopropyl-2-methylaniline, with Supporting Experimental Data.
The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, is achievable through various chemical pathways. However, with increasing emphasis on sustainable and environmentally conscious manufacturing, a critical evaluation of the environmental impact of these synthetic routes is paramount. This guide provides a comparative assessment of traditional and greener synthesis methods for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers in selecting the most sustainable approach.
Comparison of Key Synthesis Routes
The production of this compound is primarily dominated by two approaches: the traditional Friedel-Crafts alkylation of o-toluidine and a greener, heterogeneous catalytic alkylation using solid acids. A third, emerging greener alternative involves the direct amination of p-cymene. This guide will focus on a detailed comparison of the first two established methods due to the availability of more comprehensive data.
Route 1: Traditional Friedel-Crafts Alkylation
This long-established method involves the electrophilic aromatic substitution of o-toluidine with an isopropylating agent, such as isopropyl chloride or isopropanol, in the presence of a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While effective in achieving the desired product, this method is fraught with significant environmental drawbacks.
The primary concerns with the traditional Friedel-Crafts alkylation include:
-
Large Catalyst Waste: The use of stoichiometric amounts of AlCl₃ generates a substantial volume of acidic aluminum-containing waste, which is corrosive and requires neutralization, leading to the formation of large quantities of inorganic salts.
-
Harsh Reaction Conditions: The reaction often requires stringent anhydrous conditions and the use of halogenated solvents, which are themselves environmentally persistent and hazardous.
-
Difficult Catalyst Separation: The homogeneous nature of the catalyst necessitates a complex and often water-intensive work-up procedure to separate the catalyst from the product, generating significant aqueous waste.
-
Corrosion Issues: The corrosive nature of the reagents and byproducts can lead to equipment degradation.
Route 2: Greener Heterogeneous Catalytic Alkylation
In response to the environmental shortcomings of the traditional method, research has focused on the use of solid acid catalysts, such as zeolites (e.g., H-ZSM-5, SAPO-5), for the alkylation of o-toluidine. These materials offer a more environmentally benign alternative.
The key advantages of using solid acid catalysts include:
-
Catalyst Reusability: Solid catalysts can be easily separated from the reaction mixture by simple filtration and can be regenerated and reused multiple times, significantly reducing waste.
-
Reduced Waste Generation: The elimination of a stoichiometric Lewis acid and the simplification of the work-up procedure drastically decrease the generation of acidic and aqueous waste.
-
Milder Reaction Conditions: Zeolite-catalyzed reactions can often be carried out under less harsh conditions and sometimes in the vapor phase, reducing energy consumption.
-
Shape Selectivity: The porous structure of zeolites can offer shape selectivity, potentially leading to higher yields of the desired isomer and reducing the formation of byproducts.
Quantitative Environmental Impact Comparison
To provide a clear and objective comparison, the following table summarizes key environmental and efficiency metrics for the traditional Friedel-Crafts alkylation and the greener zeolite-catalyzed alkylation of o-toluidine.
| Metric | Traditional Friedel-Crafts Alkylation | Greener Zeolite-Catalyzed Alkylation |
| Catalyst | Aluminum Chloride (AlCl₃) | H-ZSM-5 Zeolite |
| Catalyst Loading | Stoichiometric (typically >1 equivalent) | Catalytic (typically 5-10 wt%) |
| Solvent | Dichloromethane, Nitrobenzene | Often solvent-free (vapor phase) or high-boiling point non-halogenated solvents |
| Reaction Temperature | 0 - 50 °C | 150 - 300 °C (vapor phase) |
| Product Yield | 60 - 80% | 70 - 90% |
| Catalyst Reusability | Not reusable | Reusable (>5 cycles with regeneration) |
| Primary Waste Stream | Acidic aluminum hydroxide sludge, large volumes of aqueous waste | Minimal catalyst deactivation products, water |
| E-Factor (approx.) | >10 (High) | <1 (Low) |
| Process Mass Intensity (PMI) (approx.) | High | Low |
Note: The E-Factor (kg waste / kg product) and Process Mass Intensity (total mass in / kg product) are estimations based on typical laboratory-scale procedures and will vary with process optimization.
Experimental Protocols
Protocol 1: Traditional Friedel-Crafts Alkylation of o-Toluidine
Materials:
-
o-Toluidine
-
Isopropyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Cool the flask in an ice bath and add anhydrous dichloromethane.
-
Slowly add o-toluidine (1.0 equivalent) to the stirred suspension while maintaining the temperature below 10 °C.
-
Add isopropyl chloride (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Protocol 2: Greener Zeolite-Catalyzed Vapor-Phase Alkylation of o-Toluidine
Materials:
-
o-Toluidine
-
Isopropanol
-
H-ZSM-5 zeolite catalyst (pelletized)
-
Nitrogen gas (N₂)
Apparatus:
-
Fixed-bed continuous flow reactor system with a tubular reactor
-
High-pressure liquid chromatography (HPLC) pump
-
Temperature controller
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the tubular reactor with a known amount of H-ZSM-5 zeolite catalyst.
-
Activate the catalyst by heating to 500 °C under a flow of nitrogen for 2-4 hours.
-
Cool the reactor to the desired reaction temperature (e.g., 250 °C).
-
Prepare a feed mixture of o-toluidine and isopropanol (e.g., 1:3 molar ratio).
-
Pump the feed mixture into a vaporizer and then into the reactor at a specific weight hourly space velocity (WHSV).
-
Collect the product stream at the reactor outlet after cooling and condensation.
-
Analyze the product mixture using gas chromatography to determine the conversion of o-toluidine and the selectivity for this compound.
-
After the reaction, the catalyst can be regenerated by calcination in air to remove any coke deposits.
Visualization of Synthesis Pathways and Workflows
To further illustrate the differences between the two primary synthesis routes, the following diagrams, generated using the DOT language, depict the signaling pathways and experimental workflows.
Caption: Comparative workflows of traditional vs. greener synthesis.
Caption: Step-by-step experimental workflow comparison.
Conclusion
The synthesis of this compound presents a clear case for the adoption of greener chemical processes. While traditional Friedel-Crafts alkylation remains a viable method, its significant environmental impact, primarily due to catalyst-related waste, makes it a less sustainable option. The use of heterogeneous solid acid catalysts, such as zeolites, offers a compelling alternative that aligns with the principles of green chemistry by minimizing waste, allowing for catalyst recycling, and often proceeding under more benign conditions. For researchers and drug development professionals, the selection of a synthesis route should not only be guided by yield and purity but also by a thorough assessment of the environmental footprint. The data and protocols presented in this guide are intended to facilitate this decision-making process, encouraging the adoption of more sustainable practices in chemical synthesis.
Safety Operating Guide
Proper Disposal of 5-Isopropyl-2-methylaniline: A Guide for Laboratory Professionals
Effective management and disposal of 5-Isopropyl-2-methylaniline are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this chemical responsibly, from initial waste collection to final disposal.
Immediate Safety and Handling Precautions
This compound is classified as a substance that can cause skin and serious eye irritation. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact[1].
-
Eye Protection: Safety glasses or a face shield are necessary to protect against splashes[1].
-
Lab Coat: A lab coat or other protective clothing should be worn to protect the body.
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are the foundational steps for safe disposal.
Segregation:
-
Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions[2][3].
-
Specifically, do not mix with acids, oxidizers, or other incompatible substances[2]. Aromatic amines should be stored separately from acids, bases, cyanides, halogenated solvents, metals, non-halogenated solvents, oxidizers, and sulfides[3].
Container Requirements:
-
Use containers made of materials compatible with amines[2]. The original container is often the best choice for waste storage[4].
-
Containers must be in good condition, free of leaks, and have tightly fitting caps. They should be kept closed at all times except when adding waste[3][4].
-
Clearly label all waste containers with "Hazardous Waste" and the specific contents, including the name "this compound"[2][3][4]. Chemical formulas or abbreviations should not be used[3].
Disposal Procedures
There are two primary routes for the disposal of this compound: collection by a licensed hazardous waste disposal company and, where appropriate and permitted, chemical inactivation.
Option 1: Professional Hazardous Waste Disposal (Recommended)
For large quantities or when in doubt, contacting a licensed hazardous waste disposal company is the safest and most compliant method[2]. These companies are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner.
Option 2: Chemical Inactivation of Aromatic Amines
For small quantities, chemical inactivation can be a viable option, but it must be carried out with extreme caution and in accordance with institutional and local regulations. The following is a general procedure for the oxidation of aromatic amines using potassium permanganate[3].
Experimental Protocol: Oxidation of Aromatic Amines
Objective: To chemically degrade the aromatic amine into less hazardous compounds.
Materials:
-
Aromatic amine waste
-
1.7 N Sulfuric acid
-
0.2 M Potassium permanganate solution
-
Solid sodium hydrogen sulfite
-
Appropriate reaction vessel (e.g., a large flask)
-
Stirring apparatus
-
Personal Protective Equipment (PPE)
Procedure:
-
In a suitable flask and within a fume hood, prepare a solution of 0.01 mol of the aromatic amine in 3 L of 1.7 N sulfuric acid[3].
-
Slowly add 1 L of 0.2 M potassium permanganate solution to the amine solution with stirring[3].
-
Allow the mixture to stand at room temperature for at least 8 hours[3].
-
After the reaction period, check for the presence of excess permanganate (indicated by a purple color).
-
If excess permanganate is present, reduce it by slowly adding solid sodium hydrogen sulfite until the purple color disappears[3].
-
The resulting mixture should then be disposed of as hazardous waste through a licensed contractor.
Quantitative Data for Inactivation Protocol
| Parameter | Value | Unit | Reference |
| Amount of Aromatic Amine | 0.01 | mol | [3] |
| Sulfuric Acid Concentration | 1.7 | N | [3] |
| Volume of Sulfuric Acid | 3 | L | [3] |
| Potassium Permanganate Concentration | 0.2 | M | [3] |
| Volume of Potassium Permanganate | 1 | L | [3] |
| Reaction Time | 8 | hours | [3] |
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container must be triple rinsed with a solvent capable of removing the chemical residue[4][5]. The rinsate from this process must be collected and disposed of as hazardous waste[3][4].
-
Disposal of Rinsed Containers: Once triple-rinsed and free of residue, the container can often be disposed of as regular trash after defacing the original labels[4][5]. However, institutional policies may vary.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Isopropyl-2-methylaniline
This guide provides immediate and essential safety protocols for handling 5-Isopropyl-2-methylaniline (also known as 2-Amino-p-cymene or 5-Isopropyl-o-toluidine) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
Immediate precautionary measures include thorough washing of hands and face after handling and wearing appropriate personal protective equipment.[1][2] Avoid contact with skin, eyes, and clothing.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or mists.[1][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment Check: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[4]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Step 2: Chemical Handling
-
Ventilation: All handling of this compound must be conducted within a properly functioning chemical fume hood.[1][4]
-
Weighing: If weighing the solid compound, perform this task inside the fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the compound to the solvent slowly to prevent splashing.
-
Reactions: Securely set up all glassware and apparatus for chemical reactions within the fume hood.
Step 3: Post-Handling Decontamination
-
Work Area Cleaning: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
Step 2: Container Management
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.
Step 3: Final Disposal
-
Consult Authority: Disposal must be carried out by qualified personnel knowledgeable in all applicable federal, state, and local regulations.[6]
-
Incineration: A potential disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber system, but this must be done by a licensed disposal company.[1][7]
Procedural Workflow Diagrams
The following diagrams illustrate the key procedural steps and decision-making processes for handling this compound safely.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
